Phen-2,4,6-d3-ol

Catalog No.
S802662
CAS No.
7329-50-2
M.F
C6H6O
M. Wt
97.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phen-2,4,6-d3-ol

CAS Number

7329-50-2

Product Name

Phen-2,4,6-d3-ol

IUPAC Name

2,4,6-trideuteriophenol

Molecular Formula

C6H6O

Molecular Weight

97.13 g/mol

InChI

InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i1D,4D,5D

InChI Key

ISWSIDIOOBJBQZ-NHPOFCFZSA-N

SMILES

C1=CC=C(C=C1)O

Synonyms

Benzenol-d3; Hydroxybenzene-d3;

Canonical SMILES

C1=CC=C(C=C1)O

Isomeric SMILES

[2H]C1=CC(=C(C(=C1)[2H])O)[2H]

deuterium kinetic isotope effect mechanism studies

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data from Deuterium KIE Studies

The table below summarizes key quantitative findings from recent DKIE studies, highlighting the isotope effects observed in various biochemical systems.

System/Reaction Studied Observed DKIE (k_H/k_D) Interpretation / Mechanism Implied Citation

| EAL (Ethanolamine Ammonia-Lyase) | Steady-state: ~7.5 Low-T (203-225 K): ~2 | Large steady-state effect suggests H-transfer (HT) is rate-limiting at physiological temperatures. The smaller low-T effect indicates a change in rate-determining step, with contributions from both radical rearrangement and HT. | [1] | | Bacterial Luciferase | ~1.5 (aldehydic DKIE) | The isotope effect is attributed to a single, rate-limiting step involving hydride transfer. Computational studies support a mechanism with a dioxirane intermediate and rate-limiting electron transfer. | [2] | | Chugaev Elimination | Measured via intermolecular & intramolecular DKIE | The significant DKIE indicates that the reaction is dominated by quantum mechanical tunneling, even at elevated temperatures. | [3] | | Electrochemical EET in *S. oneidensis* | Method developed to measure DKIE | The protocol is designed to detect a DKIE if proton transport coupled to extracellular electron transfer (EET) is the rate-limiting step. | [4] | | DHFR (Dihydrofolate Reductase) | DKIE measured vs. pH | NADPH is a "sticky" substrate, and the chemical step of hydride transfer is at least partially rate-limiting. Simulations confirm nuclear quantum effects and hydrogen tunneling. | [5] [6] |

Detailed Experimental Protocols

This section outlines two detailed methodologies for conducting DKIE studies, one using a whole-cell electrochemical system and another employing low-temperature electron paramagnetic resonance (EPR) spectroscopy.

Protocol 1: Electrochemical Detection of DKIE on Extracellular Electron Transport

This protocol measures the DKIE on proton-coupled electron transfer in living microbial cells [4].

  • 1. Cell Preparation and Biofilm Formation

    • Cultivation: Grow Shewanella oneidensis MR-1 cells aerobically in Luria-Bertani (LB) medium.
    • Adaptation: Centrifuge the cells and resuspend them in a defined anaerobic medium (DM) supplemented with lactate (electron donor) and yeast extract.
    • Electrode Setup: Construct a three-electrode electrochemical reactor with an Indium Tin Oxide (ITO) working electrode, an Ag/AgCl reference electrode, and a platinum wire counter electrode. Maintain anaerobic conditions by purging with nitrogen gas.
    • Biofilm Growth: Inject the cell suspension into the reactor and apply a constant potential (+0.4 V vs. Standard Hydrogen Electrode) to the ITO working electrode for about 25 hours to form a uniform, electroactive monolayer biofilm.
  • 2. Ensuring the Rate-Limiting Step

    • Solution Replacement: Stop the potential application. Carefully remove the supernatant and replace it with fresh, deoxygenated DM containing a high concentration (e.g., 10 mM) of lactate.
    • Purpose: This critical step ensures that upstream metabolic processes (e.g., lactate oxidation) are not rate-limiting, allowing the measurement to specifically probe the kinetics of extracellular electron transport (EET) via outer-membrane cytochromes.
  • 3. DKIE Measurement

    • Baseline Measurement: Resume the potential application and record the stable baseline current generated by the biofilm in the H₂O-based medium.
    • Isotope Exchange: Replace the supernatant with an identical medium prepared with D₂O instead of H₂O.
    • Final Measurement: Record the current output under deuterated conditions.
    • Calculation: The DKIE is calculated as the ratio of the current in H₂O to the current in D₂O (KIE = I_H / I_D). A KIE > 1 indicates that proton transport is kinetically coupled to the rate-limiting EET process.
Protocol 2: Low-Temperature EPR to Study DKIE in Radical Enzymes

This protocol uses EPR to measure the DKIE on the radical rearrangement and hydrogen transfer steps in enzymes like ethanolamine ammonia-lyase (EAL) at cryogenic temperatures [1].

  • 1. Sample Preparation and Cryotrapping

    • Deuterated Substrate: Use a deuterated substrate, such as 1,1,2,2-²H₄-aminoethanol.
    • Reaction Initiation: Mix the EAL enzyme with its coenzyme (adenosylcobalamin, AdoCbl) and the deuterated substrate in an aerobic buffer at 0-4°C under dim red light.
    • Rapid Freezing: After a brief incubation (10-15 seconds), rapidly freeze the reaction mixture by immersing the EPR tube in isopentane at ~140 K. This "cryotraps" a cob(II)alamin-substrate radical pair intermediate.
  • 2. Time-Resolved EPR Kinetics

    • Temperature Step: Place the frozen sample in the EPR spectrometer and increase the temperature to a specific value between 203 K and 225 K.
    • Kinetic Data Collection: Immediately begin continuous acquisition of full-spectrum EPR data to monitor the decay of the substrate radical signal over time.
    • Data Fitting: Fit the decay of the EPR signal to a first-order (monoexponential) or multi-order (biexponential) kinetic model to obtain the observed rate constant ((k_{obs})) for the radical decay at that temperature.
  • 3. Isotope Effect Calculation

    • Comparison: Repeat the entire experiment using the natural abundance (protium, ¹H) substrate.
    • Analysis: Calculate the observed isotope effect (IE_obs) at each temperature as the ratio of the rate constant for the ¹H-substrate to the rate constant for the ²H-substrate (IE_obs = (k_H / k_D)).
    • Interpretation: The IE_obs provides insight into which chemical step (radical rearrangement or hydrogen transfer) is rate-determining under the specific experimental conditions and how protein dynamics influence the reaction.

Mechanistic Insights from DKIE Studies

Deuterium KIE data provides deep insights into reaction mechanisms, as illustrated in the following case studies and corresponding diagrams.

Case Study 1: SN1 vs. SN2 Reaction Mechanisms

DKIE is a powerful tool for distinguishing between unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution reactions. The key difference lies in the secondary kinetic isotope effect at the α-carbon [7].

  • SN1 Mechanism: This proceeds through a carbocation transition state where the α-carbon becomes sp² hybridized. This change leads to a loss of hyperconjugative interactions with the α-C-H/D bonds, resulting in a large normal secondary KIE (≈1.22 per D).
  • SN2 Mechanism: This involves a concerted front-side attack and inversion of configuration at the α-carbon. The transition state is more congested, leading to a smaller, often inverse KIE (≤1 per D).

The following diagram contrasts the two mechanisms and their characteristic KIEs.

G SN1        SN1 Mechanism1. Leaving Group Departs• Forms planar carbocation• α-C is sp² hybridized2. Nucleophile Attacks• Attack from either faceLarge Normal SKIE ≈ 1.22     End Product SN1->End SN2        SN2 MechanismConcerted Single Step• Nucleophile attacks back-side• Leaving group departs• Trigonal bipyramidal transition state• Inversion of configurationInverse SKIE ≤ 1.0     SN2->End Start Substrate Start->SN1 Slow Step Start->SN2 Concerted

Diagram contrasting SN1 and SN2 mechanisms and their characteristic secondary deuterium KIEs.

Case Study 2: The Bacterial Luciferase Mechanism

The bacterial luciferase reaction, which produces light, exhibits an enigmatic aldehydic DKIE of about 1.5. A combined experimental and computational study concluded that this DKIE arises from a single kinetic step [2]. The mechanism is proposed to proceed through a flavin C4a-hydroperoxy hemiacetal intermediate, followed by the rate-limiting formation of a dioxirane intermediate via electron transfer. The DKIE of ~1.9 associated with the conversion of this hemiacetal is consistent with the observed experimental value.

Case Study 3: Protein Dynamics and Tunneling in DHFR

Mixed quantum/classical molecular dynamics simulations of Dihydrofolate Reductase (DHFR) catalysis demonstrate that nuclear quantum effects, including hydrogen tunneling, play a significant role. The calculated DKIE from these simulations agrees with experimental values [6]. Furthermore, the research identified a network of coupled motions throughout the protein—from the active site to distal residues—that "promote" the hydride transfer reaction by modulating the activation free energy. This has profound implications for understanding enzyme efficiency and for drug design.

The diagram below maps the complex reaction pathway for EAL, showing how different protein configurations influence the radical decay pathway.

G S S• (Substrate Radical) S1 S1• (Trapping Config) S->S1  Config Change  (Fast at high T) S2 S2• (Native Config) S1->S2  Config Change  (Barrier at low T) p1 p1 S1->p1 p2 p2 S2->p2 P P• (Product Radical) PH PH (Product) P->PH  H/D Transfer p1->P  Non-Native  Decay Path p2->P  Native Path  RR + HT p3 p3

Reaction pathway for EAL showing native and non-native decay paths from distinct protein configurational states (S1• and S2•). RR = Radical Rearrangement, HT = Hydrogen Transfer.

References

Core Theory: Why C-D and C-H Vibrate Differently

Author: Smolecule Technical Support Team. Date: February 2026

The vibrational frequency of a chemical bond is approximated by the formula for a harmonic oscillator: [ \tilde{\nu} = \frac{1}{2\pi c} \sqrt{\frac{k}{\mu}} ] where (k) is the force constant of the bond and (\mu) is the reduced mass of the system [1].

  • The Mass Effect: When hydrogen (H, mass ~1) is replaced by deuterium (D, mass ~2), the reduced mass of the C-H/D system nearly doubles. Since the frequency is inversely related to the square root of the reduced mass ((\tilde{\nu} \propto 1/\sqrt{\mu})), this increase in mass causes the fundamental stretching vibration of the C-D bond to shift to a lower frequency (a "redshift") [1].
  • Quantitative Shift: The ratio of the vibrational frequencies can be estimated as: [ \frac{\tilde{\nu}{C-H}}{\tilde{\nu}{C-D}} \approx \sqrt{\frac{\mu_{C-D}}{\mu_{C-H}}} \approx \sqrt{2} \approx 1.35 \text{ to } 1.41 ] This predicts that the C-D stretch will appear at a frequency roughly 1.35 to 1.41 times lower than that of the C-H stretch. In practice, this translates to the C-D stretch appearing between 2050 and 2300 cm⁻¹, while the C-H stretch is typically found between 2850 and 3300 cm⁻¹ [1].

Quantitative Data and Spectral Comparisons

The table below summarizes the key spectral regions for C-H and C-D stretches and provides specific examples from the literature.

Bond Type General Spectral Region (cm⁻¹) Specific Example & Context Observed Frequency (cm⁻¹)
C-H Stretch 2850 - 3300 [1] Alkyne C-H in solvation (C-H···O bond) [2] Large redshifts of 50-100 cm⁻¹ from free C-H
C-D Stretch 2050 - 2300 [1] C-D stretch in deuterated formic acid dimer ((DCOOH)₂) [3] Reported in the C-D stretching region

Beyond simple stretches, isotopic substitution also affects coupling with other vibrational modes. In the formic acid dimer, a three-state deperturbation analysis of (DCOOH)₂ showed significant coupling between the C-D fundamental vibration and combination vibrations, which complicates the spectrum [3].

Experimental and Computational Protocols

Infrared (IR) Absorption Spectroscopy

This is the standard technique for measuring these vibrations.

  • Protocol Workflow:
    • Sample Preparation: For solution studies, dissolve the compound in a suitable solvent (e.g., heavy water for amino acids [4]) and use cells with IR-transparent windows. For gas-phase studies, use a jet-cooled expansion to simplify the spectrum by cooling molecules to their lowest vibrational state [3].
    • Data Collection: Acquire spectra using an FTIR spectrometer. For higher resolution in gas-phase studies, a tunable diode laser can be used [3].
    • Spectral Interpretation: Identify the characteristic, strong C-D stretching peak in the ~2200 cm⁻¹ region, which is generally free of other common functional group absorptions [1].

The following diagram illustrates the key steps and decision points in this protocol.

G Start Start: Isotopically Labeled Sample Prep Sample Preparation Start->Prep GasPhase Gas-Phase Study Prep->GasPhase SolutionPhase Solution-Phase Study Prep->SolutionPhase DataCollect Data Collection GasPhase->DataCollect Jet-cooled system SolutionPhase->DataCollect Solvent cell FTIR FTIR Spectrometer DataCollect->FTIR DiodeLaser Tunable Diode Laser DataCollect->DiodeLaser High-resolution Interpretation Spectral Interpretation FTIR->Interpretation DiodeLaser->Interpretation Result Result: C-D and C-H Frequencies and Coupling Data Interpretation->Result

Experimental workflow for vibrational frequency analysis

Computational Chemistry and Modeling

Computational methods are crucial for predicting spectra and interpreting complex features, such as vibrational coupling.

  • Standard DFT Protocol:

    • Model Construction: Build an initial 3D molecular structure.
    • Geometry Optimization: Optimize the structure to its minimum energy configuration using Density Functional Theory (DFT) with a functional like PBE [5].
    • Frequency Calculation: Perform a harmonic vibrational frequency calculation on the optimized geometry to obtain theoretical frequencies and intensities.
    • Analysis: Compare calculated spectra with experimental data. Assign peaks to specific vibrational modes (e.g., C-D stretch). For systems with hydrogen bonding, advanced methods like a decomposition analysis based on absolutely localized molecular orbitals (ALMOs) can quantify contributions from effects like bond polarization and charge transfer beyond pure electrostatics [2].
  • Advanced Modeling Considerations:

    • Traditional single-molecule models often fail to accurately capture the effects of the molecular environment, such as hydrogen bonding, leading to significant errors [5].
    • A multi-molecular fragment model that includes neighboring molecules has been shown to yield superior agreement with experimental results compared to single-molecule or scaled calculations [5].

Applications in Research

The C-D bond is a powerful tool in scientific research:

  • Vibrational Probe: The C-D stretch's distinct, isolated absorption band makes it an excellent site-specific reporter in complex systems like proteins. 2D IR spectroscopy of the C-D stretch can be used to study local environments and dynamics [3].
  • Mechanism and Metabolism Studies: Using deuterated compounds allows researchers to track reaction pathways and study kinetic isotope effects (KIE), which is vital in drug development for investigating metabolic fate [6].
  • Technique Development: Deuterium labeling is integral to advanced methods like Vibrational Circular Dichroism (VCD) [4] and is used in the development of vibrational probes for high-content phenotypic profiling in drug discovery (e.g., the VIBRANT method) [6].

References

role of deuterated phenols in metabolic pathway studies

Author: Smolecule Technical Support Team. Date: February 2026

The Role of Deuterated Phenols in Metabolic Studies

Deuterated phenols, where one or more hydrogen atoms (H) in the phenol molecule are replaced by deuterium (D), serve as crucial tools in metabolic research. Their primary roles are based on the Deuterium Kinetic Isotope Effect (DKIE) and their function as isotopic tracers [1] [2].

  • Deuterium Kinetic Isotope Effect (DKIE): The carbon-deuterium (C–D) bond is stronger and has a lower ground-state energy than the carbon-hydrogen (C–H) bond. This makes the C–D bond harder to break, leading to a slower rate of metabolism when the bond cleavage is the rate-limiting step. This effect, quantified as k_H / k_D, can significantly slow down enzyme-catalyzed oxidative metabolism, particularly by cytochrome P450 (CYP) enzymes [2]. A classic study provided evidence for an alternative to the arene oxide pathway in the formation of meta-hydroxylated phenols by observing significant deuterium isotope effects (k_H/k_D = 1.3–1.75) [3].
  • Isotopic Tracers: Deuterium acts as a stable, non-radioactive label that can be tracked through complex biological systems. By incorporating deuterium into a phenol molecule, researchers can use techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to follow the compound's fate, identify metabolites, and elucidate the sequence of metabolic reactions [1]. This is invaluable for studying the bioavailability and biotransformation of phenolic compounds, which often undergo significant modification in the gastrointestinal tract and liver [4].

The following diagram illustrates how these core concepts are applied in a typical research workflow to uncover metabolic pathways.

G DeuteratedPhenol Deuterated Phenol Admin In Vivo/In Vitro Administration DeuteratedPhenol->Admin Metabolism Metabolic Processing Admin->Metabolism Sample Biological Sample Collection Metabolism->Sample Analysis MS/NMR Analysis Sample->Analysis Data Isotopomer Data Analysis->Data Pathway Pathway Elucidation Data->Pathway DKIE DKIE Concept DKIE->Metabolism Slows Reaction Tracer Tracer Concept Tracer->Analysis Enables Detection

Deuterated phenols are administered and metabolized, with the DKIE slowing certain reactions and the tracer enabling detection via MS/NMR to elucidate pathways.

Methodologies and Applications

The application of deuterated phenols spans from fundamental mechanistic studies to practical applications in drug development. The table below summarizes key experimental contexts and what deuterated phenols help to achieve.

Application Context Role of Deuterated Phenols Key Insights
Mechanistic Studies of Metabolism [3] Probe for reaction mechanisms and identify rate-limiting steps. Evidence for non-arene oxide pathways; identifies if C–H bond breakage is rate-limiting.
Pharmaceutical Development [5] [2] Improve drug pharmacokinetics (e.g., longer half-life) and reduce toxic metabolites. "Deuterium switch" strategy; first FDA-approved deuterated drug was deutetrabenazine.
Tracking Phenolic Bioavailability [4] Trace the absorption, distribution, metabolism, and excretion (ADME) of dietary phenolics. Reveals biotransformation by gut microbiota and hepatic pathways (e.g., CYP450, conjugation).
Synthesis & Automation [6] Enable efficient, high-yield production of labeled compounds for research. Microreactors facilitate automated, cost-effective deuterium labeling of phenol derivatives.

A Detailed Experimental Workflow

A typical experiment using deuterated phenols to study metabolic pathways involves several key stages, from sample preparation to data interpretation. The following table outlines a generalized yet detailed protocol.

Stage Key Actions Technical Considerations & Methodologies

| 1. Sample Preparation & Administration | - Synthesize or acquire the deuterated phenol compound (e.g., perdeuterio-nitrobenzene) [3].

  • Prepare a 1:1 mixture of the deuterated and non-deuterated (protiated) compound [3].
  • Administer the mixture to an in vivo (e.g., rat model) or in vitro (e.g., hepatic microsomes) system. | Synthesis: Microreactors can achieve >92% yield for deuterated phenol derivatives [6]. Dosing: The 1:1 mixture allows for direct internal comparison of metabolic rates. | | 2. Metabolite Extraction & Quenching | - Collect biological samples (blood, urine, tissue, or in vitro media) at specific time points.
  • Rapidly quench metabolism using liquid nitrogen or cold organic solvents (e.g., methanol at -80°C) [7].
  • Extract metabolites using a biphasic solvent system (e.g., methanol/chloroform/water) [7]. | Quenching: Essential for capturing the metabolic state at the time of collection [7]. Extraction: Methanol/chloroform/water separates polar (aqueous) and non-polar (organic) metabolites [7]. Internal Standards: Add stable isotope-labeled internal standards at known concentrations before extraction for accurate quantification [7]. | | 3. Analysis via MS/NMR | - Analyze extracts using Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. | Mass Spectrometry (MS):
  • GC-MS or LC-MS: Separate and detect metabolites. The mass difference from deuterium creates a predictable shift in mass-to-charge ratio (m/z) [1] [8] [7].
  • Isotopomer Analysis: Measure the distribution of deuterium-labeled atoms in metabolites to infer fluxes [1]. NMR Spectroscopy:
  • Detects nuclei with non-integer spin. Deuterium incorporation changes the hyperfine splitting (e.g., singlet to doublet) in ^13C-NMR spectra, revealing the labeling state of adjacent carbon atoms [1]. | | 4. Data Interpretation & Pathway Mapping | - Calculate Isotope Effects: Compare the ratio of hydrogen-to-deuterium (H/D) in the administered substrate versus the isolated metabolites. A depleted D content in a metabolite indicates a significant isotope effect during its formation [3].
  • Map Metabolic Flux: Use isotopomer distribution data with stoichiometric models to map flux through metabolic networks [1] [9]. | Key Metric: A significant kinetic isotope effect (k_H/k_D > 1) suggests C–H bond cleavage was a rate-limiting step in the formation of that metabolite [3] [2]. Software Tools: Computational tools and databases (e.g., KEGG, MetaCyc, BiGG) are used to integrate data and visualize pathways [9]. |

Strategic Considerations for Researchers

  • Deuteration is Not a Universal Solution: The observable DKIE depends on the metabolic pathway and whether cleavage of the C–H bond is the rate-limiting step. If another step is slower, you may not see a significant effect [3].
  • Look Beyond Slowed Metabolism: In modern drug discovery, deuteration is used for more than just improving half-life. It can be used to block the formation of specific toxic metabolites or to stabilize a preferred molecular enantiomer for improved activity and safety [5] [2].
  • Beware of Subtle Effects: The C–D bond is slightly shorter and can alter electronic properties and van der Waals interactions. This can, in rare cases, lead to unexpected changes in a molecule's biological activity or binding affinity [5] [2].

References

how does aromatic ring deuteration affect chemical reactivity

Author: Smolecule Technical Support Team. Date: February 2026

Methods for Aromatic Ring Deuteration

Several modern methods enable the incorporation of deuterium into aromatic rings. The table below compares different approaches, from classical to contemporary.

Method Principle Key Features
Acid-Catalyzed H/D Exchange (Classical) Electrophilic aromatic substitution using a strong acid system (e.g., BF₃/D₂O) [1]. Simple setup; useful for polycyclic aromatics with reactivity similar to or greater than benzene [1].
Palladium-Catalyzed C–H Activation Merges directed sp³ and non-directed sp² C–H activation using a Pd(BpyOH) catalyst and AcOH-d₄ [2]. Broad functional group compatibility; enables late-stage deuteration of complex (hetero)arenes [2].
Photocatalyst-Free Photochemical H/D Exchange Uses visible light and common thiols to generate thiyl radicals, which abstract H atoms, enabling exchange with D₂O [3]. Eliminates need for expensive catalysts; cost-effective and simple setup for specific functional groups [3].

Experimental Workflow for Pd-Catalyzed Deuteration

The Pd-catalyzed method is particularly powerful for its wide scope. Here is a generalized protocol based on the recent work by Park et al. [2]:

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., N₂ or Ar), combine the aromatic substrate (e.g., 0.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 10 mol %), and the BpyOH ligand (e.g., 20 mol %).
  • Deuterium Source & Solvent: Add acetic acid-d4 (AcOD-d₄) as both the deuterium source and reaction solvent.
  • Reaction Conditions: Seal the vessel and heat the reaction mixture to a defined temperature (e.g., 100 °C) with stirring for a specified period (e.g., 24 hours).
  • Work-up & Analysis: After cooling, the reaction is quenched (e.g., with a saturated aqueous NaHCO₃ solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are concentrated under reduced pressure.
  • Purification & Characterization: The crude product is purified by techniques like flash column chromatography or preparative TLC. The deuterium incorporation ratio is quantitatively determined by NMR spectroscopy (comparing aromatic vs. aliphatic proton signals) and mass spectrometry [2] [1].

The diagram below illustrates the logical decision process for selecting an appropriate deuteration method based on your substrate and goals.

Start Start: Select Aromatic Ring Deuteration Method Substrate Substrate Features Assessment Start->Substrate Simple Simple polycyclic aromatic compound Substrate->Simple  High electrophilic  reactivity ComplexFG Complex molecule with sensitive functional groups Substrate->ComplexFG  Diverse functional groups  Late-stage deuteration Aldehyde Aldehyde-containing substrate Substrate->Aldehyde  Contains formyl group AcidCat Classical Method: Acid-Catalyzed H/D Exchange Simple->AcidCat PdCat Modern Method: Pd-Catalyzed C-H Activation ComplexFG->PdCat PhotoFree Photocatalyst-Free Photochemical H/D Exchange Aldehyde->PhotoFree Method Method Recommendation AcidCat->Method PdCat->Method PhotoFree->Method

Decision workflow for aromatic deuteration methods

I hope this technical overview provides a solid foundation for your research. The field is advancing rapidly, particularly in developing more selective and sustainable catalytic methods.

References

ortho and para deuterium substitution effects on phenol chemistry

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Concepts & Directing Effects

The chemistry of phenol is heavily influenced by its hydroxyl (-OH) group, which is a strong ortho–para director [1] [2]. This means that during electrophilic aromatic substitution, new substituents are most likely to attach to the carbon atoms ortho or para to the hydroxyl group.

This directing effect is crucial because any deuterium substitution at these specific positions will inherently alter the molecule's electronic properties and how it interacts with other chemicals [1] [2]. Synthesizing meta-substituted phenols is a recognized challenge precisely because of this inherent ortho–para preference [3].

Experimental Methods & Detection

A common and straightforward method to incorporate deuterium into a phenol involves a simple exchange reaction.

Hydrogen-Deuterium (H-D) Exchange Protocol

This exchange occurs when phenol is dissolved in deuterated water (D₂O), primarily affecting the hydroxyl group's hydrogen atom [4].

1. Reaction Setup: Add phenol to deuterated water (D₂O) and allow the mixture to react. The exchangeable hydroxyl hydrogen is replaced by deuterium, forming C₆H₅OD [4]. 2. Reaction Monitoring: The exchange can be monitored using Nuclear Magnetic Resonance (NMR) spectroscopy. The O-H proton signal will disappear from the ¹H NMR spectrum as it is replaced by deuterium [5] [4]. 3. Key Limitation: This method is highly specific. Without an acid or base catalyst, the hydrogen atoms directly attached to the aromatic ring (the aryl hydrogens) exchange extremely slowly. Therefore, this protocol is generally unsuitable for introducing deuterium at the ortho or para carbon positions [4].

Instrumentation for Analysis

The primary techniques for detecting and studying deuterium incorporation are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Directly detects nuclei with non-integer spin (like deuterium) and can identify the position of isotopic labels within a molecule's structure [4].
  • Mass Spectrometry (MS): Detects the mass difference between protium (¹H) and deuterium (²H), allowing for the measurement of the extent of deuteration [4].

Quantitative Isotope Effects

Kinetic isotope effects (KIEs) measure how much slower a reaction proceeds when a heavier isotope, like deuterium, replaces a lighter one, like hydrogen. A primary KIE (PKIE) occurs when a bond to the isotopic atom is broken or formed in the rate-determining step.

The table below summarizes a PKIE observed in a radical reaction involving phenols [6].

Reaction Type Observed PKIE Interpretation
Hydrogen atom abstraction from phenols by a polyvinyl acetate radical [6] Significant variation; maximum values observed for compounds with intermediate reactivity [6] High PKIE suggests involvement of quantum mechanical tunneling. Maximum PKIE is achieved when the hydrogen (H) is symmetrically bonded in the transition state [6].

A Practical Workflow for H-D Exchange

For a visual summary, the diagram below outlines the basic H-D exchange protocol for phenol's hydroxyl group.

Phenol_H Phenol (C₆H₅OH) Reaction Reaction Mixture Phenol_H->Reaction D2O Deuterated Water (D₂O) D2O->Reaction Phenol_D Deuterated Phenol (C₆H₅OD) Reaction->Phenol_D HOD HOD Reaction->HOD NMR NMR Analysis Phenol_D->NMR

Basic H-D exchange workflow for phenol's hydroxyl group

Research Considerations and Paths Forward

Based on the available information, here are key points to guide your research:

  • Focus on Synthesis: The main challenge is not analysis but synthesizing phenol with deuterium at specific ortho or para positions. Standard H-D exchange in neutral D₂O will not achieve this [4]. You will need to investigate specialized synthetic organic chemistry routes.
  • Anticipate Altered Reactivity: Introducing deuterium at the ortho or para positions will likely slow down subsequent electrophilic substitution reactions at the other ortho or para site. This is due to a Primary Kinetic Isotope Effect (PKIE), where the C-D bond is stronger and harder to break than a C-H bond during the rate-determining step [6].
  • Consult Broader Literature: The search results provide a starting point but lack detailed protocols for specific positional deuteration. I recommend delving deeper into specialized organic synthesis journals and databases for advanced methods.

References

deuterium isotope effects in aromatic substitution reactions

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Kinetic Isotope Effects (KIEs)

A Kinetic Isotope Effect (KIE) is the change in reaction rate observed when an atom in a reactant is replaced by one of its isotopes. The deuterium KIE, which compares the rate for a C–H bond versus a C–D bond, is the most common and pronounced due to the large relative mass difference [1].

  • Primary Kinetic Isotope Effect (PKIE): This occurs when a bond to the isotopically labeled atom (e.g., C–H or C–D) is broken or formed in the reaction. A PKIE is observed when this bond cleavage is at least partially the rate-determining step [1] [2].
  • Secondary Kinetic Isotope Effect (SKIE): This occurs when no bond to the labeled atom is broken or formed, but the atom is near the reaction center. SKIEs provide information about changes in hybridization and bonding environment at the transition state [1].

The primary reason for the KIE is a quantum mechanical effect. The C–D bond has a higher zero-point energy (ZPE) and a lower vibrational frequency than the C–H bond, meaning more energy is required to break it, leading to a slower reaction rate [1] [3].

Deuterium KIEs in Reaction Mechanism Analysis

Deuterium KIEs are a powerful tool for probing reaction mechanisms. The presence and magnitude of a KIE can reveal whether a specific C–H bond cleavage is a key part of the rate-determining step.

The diagram below illustrates the general logic for using deuterium KIE studies to investigate a reaction mechanism, where C–H bond cleavage is a potential rate-influencing factor.

kite_workflow Start Proposed Reaction Mechanism with C-H Bond Cleavage Synthesize Synthesize Deuterated Analog (C-D Bond) Start->Synthesize Measure Measure Reaction Rates for C-H vs. C-D Substrates Synthesize->Measure Calculate Calculate KIE (k_H / k_D) Measure->Calculate Interpret Interpret KIE Magnitude Calculate->Interpret Significant Significant KIE (>~2) Interpret->Significant Primary KIE Small Small/Inverse KIE (~1 or <1) Interpret->Small Secondary KIE Conclusion1 C-H bond cleavage is in the rate-determining step Significant->Conclusion1 Conclusion2 C-H bond cleavage is NOT in the rate-determining step Small->Conclusion2

General workflow for deuterium KIE studies to determine if C–H bond cleavage is rate-limiting.

In the context of aromatic substitution reactions, such as Electrophilic Aromatic Substitution (EAS), a primary deuterium KIE is typically not observed. This is because the rate-determining step in EAS is usually the formation of the sigma complex (or arenium ion), which involves bond formation to the electrophile, not the breaking of the C–H bond [4]. The C–H bond breaking occurs in a faster, subsequent step. Therefore, replacing hydrogen with deuterium at the site of substitution does not significantly slow down the overall rate.

However, deuterium labeling can still be used in sophisticated ways to study aromatic mechanisms. For instance, one early communication notes the use of "kinetic deuterium isotope effect in aromatic substitution" to probe specific mechanistic pathways, though full experimental details were not available in the search results [5].

Experimental Approaches for Measuring KIEs

The following table summarizes common experimental designs used to determine deuterium KIEs, particularly in enzymatic systems like Cytochrome P450, which often involve C–H bond activation concepts relevant to mechanistic studies [2].

Experiment Type Basic Principle Key Measurement Information Obtained
Non-competitive Intramolecular [2] A single substrate molecule contains both H and D at equivalent positions (e.g., a -CDH₂ group). Product ratio (H/D) via mass spectrometry. Provides an estimate of the intrinsic KIE (Dk). Does not indicate if the step is rate-limiting.
Competitive Intermolecular [2] A 1:1 mixture of protiated (H) and deuterated (D) substrate molecules compete for the enzyme. Product ratio (H/D) via mass spectrometry. Yields D(V/K). A high value suggests the chemical step is at least partially rate-limiting.
Non-competitive Intermolecular [2] Separate reactions with only H-substrate or only D-substrate are run. Individual reaction rates (V) are compared. Yields DV. A value >1 indicates C–H bond breaking is rate-limiting for the overall catalytic cycle.

Applications in Drug Development

The strategic replacement of hydrogen with deuterium in drug molecules is a validated approach to modulate drug metabolism [1] [2].

  • Deuterated Drugs: If a drug is metabolized by a Cytochrome P450 enzyme via a pathway initiated by C–H bond cleavage, substituting that hydrogen with deuterium can slow the metabolic rate (a primary KIE) [2]. This can lead to improved pharmacokinetics, such as a longer half-life, reduced production of toxic metabolites, or the possibility of a lower dose [1] [2].
  • Deuterium-Depleted Water (DDW): Conversely, research is exploring the therapeutic potential of water with a deuterium content lower than natural abundance. Studies suggest DDW may have effects on cellular metabolism and potential in areas like inhibiting cancer cell growth and offering neuroprotective benefits [6].

References

Phen-2,4,6-d3-ol as internal standard for GC-MS phenol quantification

Author: Smolecule Technical Support Team. Date: February 2026

The Role of Deuterated Internal Standards in GC-MS

The use of isotopically labeled internal standards, such as deuterated phenols, is a cornerstone of robust quantitative GC-MS analysis, particularly for complex matrices like biological or environmental samples [1].

  • Compensation for Variability: They correct for analyte losses during sample preparation steps (e.g., extraction, concentration) and account for matrix effects and instrument variability [1].
  • Superior to Structural Analogs: Using a structurally similar but non-identical compound (e.g., a different phenol isomer) as an internal standard can lead to erroneous results, as its adsorption and elution properties may differ from the target analyte. A deuterated version of the analyte itself behaves almost identically chemically but is distinguishable by the mass spectrometer [1].

A General Protocol for Urinary Phenol Quantification

The following method is adapted from a published procedure for quantifying phenol, cresols, and ethylphenols in urine, which successfully used a deuterated compound as an internal standard [2]. This protocol can serve as a template for using Phen-2,4,6-d3-ol.

1. Sample Preparation & Hydrolysis

  • Sample: Mix a measured volume of urine (e.g., 1 mL) with a known amount of the internal standard this compound.
  • Enzymatic Hydrolysis: Incubate the sample with enzyme (e.g., β-glucuronidase/sulfatase) overnight to cleave conjugated metabolites and release free phenols.

2. Liquid-Liquid Extraction (LLE)

  • Acidification: Acidity the hydrolyzed sample.
  • Extraction: Perform liquid-liquid extraction using an organic solvent like toluene under acidic conditions to isolate the free phenols.

3. Chemical Derivatization

  • Reagent: Add a derivatization agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the dried extract.
  • Purpose: Derivatization converts polar phenols into less polar, thermally stable trimethylsilyl (TMS) ethers, improving their chromatographic behavior and volatility for GC-MS analysis [2].

4. GC-MS Analysis

  • GC Column: Use a standard non-polar or mid-polar capillary GC column.
  • MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity.
  • Quantification Ions: Monitor base ions for the target phenols and the corresponding deuterated ions for this compound. The table below outlines characteristic masses for underivatized and derivatized phenols.

Table 1: Example Characteristic Masses for GC-MS Analysis

Compound Quantification Ion (m/z) Underivatized Quantification Ion (m/z) as TMS Derivative Internal Standard
Phenol 94 166 N/A
This compound 97 169 (Itself)
o-Cresol 107 107 Deuterated o-Cresol [2]

The following workflow diagram summarizes the protocol:

start Urine Sample step1 Add Internal Standard This compound start->step1 step2 Enzymatic Hydrolysis (Overnight Incubation) step1->step2 step3 Liquid-Liquid Extraction (Acidify, Add Toluene) step2->step3 step4 Derivatization (Add BSTFA) step3->step4 step5 GC-MS Analysis (SIM Mode) step4->step5 end Data Quantification step5->end

GC-MS Analysis Workflow for Phenol Quantification

Method Validation and Performance

When validated, a method using this approach can achieve strong performance [2]:

  • Linearity: Excellent linear response over a wide concentration range (e.g., from detection limits up to 200 mg/L for phenol).
  • Accuracy and Precision: High relative recovery (e.g., 84-104%) and low within-series imprecision (e.g., 3.0-7.2% relative standard deviation).
  • Sensitivity: Low limits of detection (LOD), enabling measurement of background exposure levels in the general population.

Key Advantages Summary

Using this compound as an internal standard provides a reliable foundation for GC-MS phenol quantification. The method's robustness stems from the deuterated standard's ability to correct for losses and matrix effects, while derivatization ensures optimal chromatography.

References

synthesis methodology for selective aromatic deuteration of phenols

Author: Smolecule Technical Support Team. Date: February 2026

SynthesiMethodologies for Selective Aromatic Deuteration

The table below compares two catalytic systems for the deuteration of (hetero)arenes, which have demonstrated effectiveness for phenol substrates.

Methodology Catalyst System Deuterium Source Key Reaction Conditions Reported Selectivity & Notes
Nanostructured Iron-Catalyzed H/D Exchange [1] Nanostructured Fe/Fe₃C on carbon (from cellulose pyrolysis) D₂O 120 °C, H₂ pressure (e.g., 5-20 bar) Ortho/Para selective for phenols and anilines. Scalable to kilogram scale.
Manganese-Catalyzed C-H Activation [2] Mn(CO)₅Br with 2-pyridone as a base D₂O Specific temperature not provided in abstract; conducted under inert atmosphere Ortho-selective for aromatic amides. Broad functional group tolerance.

Detailed Experimental Protocols

Protocol 1: Nanostructured Iron-Catalyzed Deuteration

This method is noted for its scalability and use of an abundant, inexpensive iron catalyst [1].

  • Catalyst Preparation: The nanostructured iron catalyst is prepared by pyrolyzing iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) with cellulose at high temperature (e.g., 1000 °C). The resulting material consists of Fe/Fe₃C nanoparticles embedded in a carbon matrix [1].
  • Reaction Setup:
    • In a pressure vessel, combine the phenol substrate (e.g., 1.0 mmol), the iron catalyst (typically 1-10 mol%), and D₂O (as the solvent and deuterium source).
    • Purge the system with an inert gas (e.g., N₂ or Ar) to remove air.
    • Pressurize the vessel with H₂ (e.g., 10-20 bar). The hydrogen pressure is crucial for maintaining catalyst activity and facilitating D₂O splitting [1].
    • Heat the reaction mixture to 120 °C with vigorous stirring for a specified time (e.g., 12-24 hours).
  • Work-up and Analysis:
    • After cooling and releasing the pressure, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether).
    • The combined organic layers are dried over a desiccant (e.g., MgSO₄), filtered, and concentrated.
    • The deuterium incorporation is typically analyzed by ¹H NMR spectroscopy and LC-MS [1].
Protocol 2: Manganese-Catalyzed Ortho-Deuteration

This method employs manganese catalysis for high regioselectivity, specifically for the ortho position relative to directing groups [2].

  • Reaction Setup:
    • In a Schlenk tube or glove box under an inert atmosphere, combine the aromatic amide substrate (1.0 mmol), Mn(CO)₅Br catalyst (e.g., 5-10 mol%), and 2-pyridone (used as a concerted metalation-deprotonation (CMD) base, e.g., 1.0-2.0 equiv).
    • Add dry D₂O as the deuterium source and solvent.
    • Seal the vessel and heat the reaction mixture to the required temperature (specific temperature to be determined from the full manuscript) with stirring for the designated time.
  • Work-up and Analysis:
    • After reaction, the mixture is cooled to room temperature.
    • The product is extracted with an organic solvent, and the combined organic phases are washed with brine, dried, and concentrated.
    • The deuterium incorporation at the ortho position is analyzed by ¹H NMR and MS [2].

Workflow and Mechanism Visualization

The following diagram illustrates the general workflow for the iron-catalyzed deuteration protocol, from setup to analysis.

cluster_main Iron-Catalyzed Deuteration Workflow Setup Reaction Setup Catalyst Add Fe-Catalyst and D₂O Setup->Catalyst Pressurize Pressurize with H₂ Catalyst->Pressurize React Heat to 120°C (12-24 hrs) Pressurize->React Workup Work-up & Extraction React->Workup Analyze Analyze by ¹H NMR / LC-MS Workup->Analyze

The proposed mechanism for the nanostructured iron catalyst involves a unique radical pathway on the catalyst surface, as visualized below [1].

cluster_mech Proposed Iron-Catalyzed Deuteration Mechanism D2O D₂O Split Homolytic Splitting on Fe Surface D2O->Split D_OD Surface-adsorbed D• and •OD Split->D_OD Abstraction H-Abstraction from Substrate D_OD->Abstraction Radical Aryl Radical Intermediate Abstraction->Radical Deuteration D-Transfer from Surface Radical->Deuteration Product Deuterated Aromatic Deuteration->Product

Application Notes for Practitioners

  • Scalability: The iron-catalyzed method has been demonstrated on a kilogram scale, making it a viable candidate for process chemistry and industrial application in drug development [1].
  • Functional Group Tolerance: Both methods show good tolerance to common functional groups. The iron-based system is reported to tolerate halogens, which are often sensitive to reduction under traditional precious metal catalysis [1].
  • Handling and Safety: Although D₂O is safe to handle, reactions must be conducted in appropriate pressure equipment due to the use of H₂ gas. All manipulations, especially with the iron catalyst under H₂ pressure, should follow standard safety protocols for pressurized systems.

References

Understanding H/D Exchange and a Modern Deuteration Protocol

Author: Smolecule Technical Support Team. Date: February 2026

H/D exchange is a chemical reaction where a covalently bonded hydrogen atom is replaced by a deuterium atom [1]. This process can occur without a catalyst for exchangeable protons (e.g., in hydroxyl -OH or amine -NH groups) or be facilitated by acid, base, or metal catalysts for non-exchangeable hydrogen atoms [1].

A recent, photocatalyst-free method for deuteration offers a potentially useful approach. The following workflow outlines the general procedure, which you can consider as a starting point for developing phenol-specific protocols.

start Start Reaction Setup step1 Add Substrate and Thiol Catalyst (5 mol%) to Solvent (e.g., EtOAc) start->step1 step2 Add Deuterium Source (D₂O, 40 equivalents) step1->step2 step3 Seal Reaction Vial step2->step3 step4 Stir under Blue Light Irradiation (380-420 nm) at Room Temperature step3->step4 step5 Monitor Reaction Progress (e.g., via NMR or MS) step4->step5 end Reaction Complete step5->end

Workflow Overview: This diagram illustrates the key steps in a visible-light-mediated, photocatalyst-free H/D exchange protocol, adapted from a recent study [2]. The core deuteration step is driven by light-induced generation of reactive thiyl radicals from a common thiol catalyst.

Key Experimental Details and Parameters

The table below summarizes the optimized reaction conditions for the photocatalyst-free deuteration protocol, which achieved high deuterium incorporation for aldehydes and α-amino positions [2].

Parameter Optimized Condition Notes & Variations
Catalyst Thiol I (5 mol%) Thiols II & III showed lower efficiency [2].
Deuterium Source D₂O (40 equiv) Large excess drives equilibrium towards deuteration [2] [1].
Solvent EtOAc MeCN (72% D-inc.) and CHCl₃ (27% D-inc.) were less effective [2].
Light Source 380-420 nm 380 nm gave 94% D-inc. vs. 85% at 420 nm for a model substrate [2].
Reaction Time 12 hours --

Application Guidance for Phenol Deuteration

While the protocol above was demonstrated for aldehydes and amines, you can use the following guidance to explore its application for phenols.

  • Assessing Feasibility: The O-H bond in phenols is a classic "exchangeable proton" and can often undergo H/D exchange without the need for radical-based methods, sometimes simply by dissolving the phenol in D₂O with a suitable base catalyst [1]. The light-driven, radical-mediated method might be necessary for site-selective deuteration at less reactive C-H bonds adjacent to a phenolic group.
  • Critical Parameters to Test: Based on the search results, focus your optimization on:
    • Catalyst: While a thiol was used for radical HAT, your search for "base-mediated" protocols points toward organic bases (e.g., triethylamine, DBU) or carbonates as potential catalysts.
    • Solvent: Ensure solvent compatibility. EtOAc is a good starting point, but aprotic solvents like DMF or THF might be preferable for base-mediated reactions.
    • Deuterium Source: D₂O is the most common and economical choice. Other sources like CH₃OD or DCl can be considered depending on the base and reaction mechanism.

References

Potential Role of Deuterated Phenol in ADME Studies

Author: Smolecule Technical Support Team. Date: February 2026

Deuterated compounds, where hydrogen atoms are replaced with the stable isotope deuterium, are valuable tools in drug metabolism and pharmacokinetics (DMPK) research [1]. While the search results do not explicitly mention deuterated phenol, its utility can be inferred from established practices.

  • As a Tracer for Phenol-Containing Drugs: Deuterated phenol could be used to study the ADME profile of phenol itself or of drug candidates that contain a phenolic hydroxyl group. The deuterium label allows researchers to distinguish the administered compound from identical molecules produced by the body's natural metabolic processes.
  • In Metabolism Studies: A key application is in Metabolite Identification (Met-ID). By using a deuterated tracer, scientists can more easily track and identify metabolites formed in complex biological matrices using techniques like LC-MS, as the deuterium label creates a predictable mass shift [1].
  • Leveraging Advanced Technologies: Studies utilizing radiolabeled tracers analyzed by Accelerator Mass Spectrometry (AMS) represent the gold standard for human ADME studies due to their extreme sensitivity [1]. The principles of these highly sensitive tracer studies can be conceptually applied to stable isotope approaches.

Framework for an Experimental Protocol

The general workflow for a typical ADME study with a deuterated tracer can be visualized in the following diagram. This workflow synthesizes standard procedures mentioned in the search results [1].

DeuteratedPhenolADME Start Study Start InVitro In Vitro Screening Start->InVitro InVivoDose In Vivo Administration (Deuterated Phenol) InVitro->InVivoDose Candidate Selected SampleCollection Biological Sample Collection (Blood, Urine, Feces) InVivoDose->SampleCollection SamplePrep Sample Preparation & Analytical Analysis (LC-MS) SampleCollection->SamplePrep PKModeling PK & Metabolite Data Analysis SamplePrep->PKModeling End Study Report PKModeling->End

The table below outlines the key phases and methodological considerations for a study using a deuterated phenol tracer, based on standard ADME practices [1].

Study Phase Key Objectives Methodological Considerations
In Vitro Screening Assess metabolic stability & identify primary metabolites. Incubate deuterated phenol with hepatocytes or liver microsomes [1]. Use LC-MS/MS to track parent compound depletion and metabolite formation.
In Vivo Administration Determine systemic exposure and absolute oral bioavailability. Administer a defined dose to animal models (e.g., rat) or humans. Include intravenous dosing if absolute bioavailability is required.
Biological Sample Collection Generate a complete mass balance and metabolite profile. Collect serial blood/plasma for PK. Collect all urine and feces over a sufficient period (e.g., 7-10 days) for mass balance [1].
Sample Preparation & Analysis Quantify deuterated phenol and its metabolites. Use protein precipitation, solid-phase extraction. Analyze via LC-MS/MS or LC-AMS (if radiolabeled) [1]. Monitor for specific metabolites like deuterated phenyl glucuronide and phenyl sulfate.
Data Analysis & Modeling Calculate PK parameters and define metabolic pathways. Use non-compartmental analysis for PK. Construct a mass balance recovery table. Use PBPK modeling to extrapolate results [1].

References

Phen-2,4,6-d3-ol in NMR spectroscopy for metabolic tracking

Author: Smolecule Technical Support Team. Date: February 2026

NMR Spectroscopy for Metabolic Tracking: Application Notes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for identifying metabolites and tracking metabolic pathways in living systems [1] [2]. It is particularly valuable in drug development for its ability to provide quantitative data on metabolic fluxes and enzyme activities in conditions close to a natural physiological state [3] [2].

Role of Deuterated Compounds: Deuterium (²H) labeling is a cornerstone of Stable Isotope Resolved Metabolomics (SIRM). Replacing hydrogen with deuterium in a molecule like Phen-2,4,6-d3-ol allows researchers to trace its metabolic fate. As the compound is processed through metabolic pathways, the deuterium atoms are incorporated into downstream metabolites. NMR can then detect these labeled metabolites based on the distinct chemical shift of deuterium or the isotope-edited signals of other nuclei (like ¹H or ¹³C) attached to the deuterium, providing a clear trail of metabolic activity [1] [2].

Experimental Protocol for Metabolic Tracking

This protocol outlines a general workflow for using deuterated tracers to study metabolism in cell cultures, adaptable for a compound like this compound.

1. Sample Preparation & Tracer Administration

  • Cell Culture: Use a relevant cell line (e.g., HepG2 for liver metabolism studies). Culture cells in 2D or 3D bioreactor systems as required by your experimental model [3].
  • Tracer Introduction: Replace the standard culture medium with a medium containing a non-physiological concentration of your deuterated tracer, this compound. A defined concentration ensures a strong metabolic "footprint" [3] [1].
  • Incubation: Incubate cells with the tracer for a set period (e.g., several hours to days) to allow for uptake and metabolism. Collect multiple samples over time to establish kinetic data [2].
  • Sample Collection: Collect the extracellular medium and/or intracellular extracts (using methanolic extraction). For live-cell analysis, cells can be directly studied using HR-MAS NMR [1] [2].

2. NMR Sample Preparation & Data Acquisition

  • Preparation: Mix 540 µL of the conditioned medium with 60 µL of deuterium oxide (D₂O). D₂O provides a lock signal for the NMR spectrometer. Include an internal concentration standard, such as 890 µM 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid (TSP) or 8.15 mM formate [3].
  • 1H NMR Acquisition: Acquire ¹H NMR spectra using a high-field spectrometer (e.g., 400 MHz or higher). A standard 1-pulse sequence with water signal presaturation is often used.
    • Pulse Sequence: 1D NOESY with presaturation or CPMG.
    • Flip Angle: 90°
    • Relaxation Delay: 45 s (set to ~5x the longest T1 for quantitative accuracy)
    • Transients: 16-32
    • Acquisition Time: ~12-24 minutes per sample [3] [1].
  • Advanced 2D Experiments: For complex mixtures, 2D experiments like ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) can be used to resolve overlapping signals and identify specific sites of deuterium incorporation [1].

3. Data Processing and Analysis

  • Process FIDs (Free Induction Decay) by applying Fourier transformation and phase and baseline correction.
  • Reference the spectrum to the internal standard (TSP at 0.0 ppm).
  • Identify metabolites and the deuterated tracer by comparing their chemical shifts to established databases.
  • Use integration of NMR peaks to quantify metabolite concentrations. The area under a peak is directly proportional to the number of nuclei contributing to the signal [4].

The workflow for this protocol is summarized in the following diagram:

MetabolicWorkflow cluster_prep 1. Sample Preparation & Tracer Administration cluster_nmr 2. NMR Sample Preparation & Data Acquisition cluster_analysis 3. Data Processing & Analysis cell_culture Cell Culture (2D or 3D Bioreactor) tracer_intro Introduce Deuterated Tracer (this compound) cell_culture->tracer_intro incubation Incubate & Collect Time-Series Samples tracer_intro->incubation sample_prep Prepare NMR Sample (Medium + D₂O + Internal Standard) incubation->sample_prep data_acq Acquire NMR Spectrum (1H, 1D NOESY or CPMG) sample_prep->data_acq data_proc Process FID & Reference Spectrum data_acq->data_proc metabolite_id Identify Metabolites & Deuterium Incorporation data_proc->metabolite_id quant Quantify Metabolites via Peak Integration metabolite_id->quant final_output Metabolic Pathway & Flux Data quant->final_output

Key NMR Parameters for Metabolic Profiling

The table below summarizes critical parameters for a quantitative ¹H NMR experiment based on a high-throughput method from the literature [3].

Parameter Recommended Setting Purpose & Rationale
Spectrometer Frequency 400 MHz or higher Higher magnetic fields increase sensitivity and spectral resolution [3].
Pulse Sequence 1-pulse with presaturation; 1D NOESY or CPMG Suppresses the large water signal and provides a flat baseline for accurate quantification [3] [1].
Flip Angle 90° Ensures complete excitation of nuclei for maximal signal [3].
Relaxation Delay (D1) 45 seconds (or 5x the longest T1) Allows nuclear spins to fully return to equilibrium between scans, which is critical for quantitative accuracy [3].
Number of Transients 16-32 Balances acquisition time with achieving a sufficient signal-to-noise ratio (e.g., 21 for 0.16 mM alanine) [3].
Internal Standard TSP or Sodium Formate Provides a reference peak at 0.0 ppm for chemical shift alignment and enables concentration quantification [3].

Advanced Techniques & Applications

1. Hyperpolarization for Sensitivity Enhancement A major limitation of NMR is its inherent low sensitivity. Hyperpolarization techniques like Dynamic Nuclear Polarization (DNP) can enhance NMR signals by >10,000-fold. This allows for the real-time tracking of metabolic fluxes and the detection of low-abundance or transient intermediates, which is revolutionary for studying enzymatic reactions and cell signaling [5] [2].

2. In-Cell NMR and HR-MAS High-Resolution Magic Angle Spinning (HR-MAS) NMR is a powerful tool for analyzing intact cells or tissues. By spinning the sample at the "magic angle" (54.74°), it averages out interactions that cause line-broadening, yielding high-resolution spectra from heterogeneous samples. This allows for non-invasive metabolic profiling directly in a near-physiological state [2].

3. Stable Isotope Resolved Metabolomics (SIRM) By using ¹³C or ¹⁵N-labeled substrates in addition to deuterated ones, SIRM can determine the absolute fluxes through metabolic pathways. NMR is uniquely powerful here because it can identify the exact position of the label within a molecule, providing detailed information on the metabolic reactions that have occurred [1].

Advantages and Limitations in Drug Development

The table below compares the key characteristics of NMR spectroscopy, which is crucial for selecting the right tool in a research pipeline [1] [6].

Aspect Advantages Limitations / Challenges
Analytical Nature Non-destructive; sample can be recovered [6]. Lower sensitivity compared to Mass Spectrometry (MS) [1] [6].
Quantification Innately quantitative without need for internal standards for each analyte [3] [1]. Requires careful parameter setup (e.g., long relaxation delays) for accuracy [3].
Structural Insight Provides direct information on molecular structure and isomer differentiation [1] [7]. Can struggle with very high molecular weight molecules due to spectral complexity [6].
Throughput & Robustness High reproducibility across laboratories; minimal sample preparation [1]. High instrument cost and maintenance [7] [6].
In Vivo/In-Cell Application Can be adapted for live-cell (in-cell NMR) and in vivo (MRS) studies [2]. Signal overlap in complex bio-mixtures can be challenging [1] [7].

Future Perspectives

NMR spectroscopy continues to evolve. Key future directions include the increased integration of hyperpolarization methods like DNP and PHIP into routine metabolic analysis to break sensitivity barriers [5] [2]. Furthermore, the combination of NMR with other techniques, particularly Mass Spectrometry, in a multi-platform metabolomics approach provides a more comprehensive view of the metabolome by leveraging the strengths of both techniques [1] [7]. Finally, advanced computational tools and artificial intelligence are being developed to automate the analysis of complex NMR spectra, accelerating metabolite identification and flux analysis [1].

References

Comprehensive Application Notes: Deuterated Phenol Internal Standards for Analytical Chemistry

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Alkylphenols and Environmental Significance

Alkylphenols constitute a class of environmentally persistent compounds that have garnered significant regulatory attention due to their endocrine-disrupting properties and widespread contamination. These compounds, particularly nonylphenol (NP) and octylphenol (OP), serve as starting materials for the synthesis of alkylphenol ethoxylates, which are extensively used as non-ionic surfactants in various industrial applications including paper and leather manufacturing, pesticide formulations, and drilling operations. The annual worldwide usage of alkylphenol ethoxylates is estimated to be approximately 600,000 tons, leading to their ubiquitous presence as environmental contaminants. [1]

Under environmental conditions, long-chain alkylphenol ethoxylates undergo degradation to the corresponding alkylphenols, which exhibit greater persistence and bioaccumulation potential due to their low water solubility. The environmental impact of these compounds is particularly concerning for aquatic habitats, where they demonstrate high toxicity to numerous organisms and exhibit estrogen-like activity that can disrupt male fertility in fish and aquatic mammals. This environmental significance has prompted the inclusion of OP and NP in various regulatory frameworks, including the OSPAR Convention for marine environment protection and the European Water Framework Directive, which lists them as priority hazardous substances with the goal of reducing emissions to zero within two decades. [1]

Table 1: Environmental Impact and Regulatory Status of Key Alkylphenols

Compound Primary Uses Environmental Concerns Regulatory Status
Nonylphenol (NP) Surfactant precursor, dispersive agent Persistent, bioaccumulative, estrogenic Priority hazardous substance (EU Water Framework)
Octylphenol (OP) Emulsifier, drilling auxiliary Toxic to aquatic organisms, endocrine disruptor Chemicals for Priority Action (OSPAR)
NP Ethoxylates (1-2 EO) Pesticide formulations, flotation agents Estrogen-like activity, environmental persistence Monitoring required under OSPAR

Principles of Internal Standard Quantification

Theoretical Foundation

The internal standard method represents a fundamental approach in analytical chemistry that involves adding identical amounts of a reference compound to each sample and calibration solution. This technique accounts for both random and systematic uncertainties that may arise during sample preparation or instrument analysis. The internal standard must be absent from the sample matrix and exhibit a proportional response to changes in the analyte while providing a similar, though distinct, measurement signal. By calculating the ratio of analyte signal to internal standard signal and plotting this against known analyte concentrations in calibration solutions, analysts can create a robust calibration curve that compensates for methodological variations. This approach ensures that any shifts in measured analyte values are accompanied by corresponding shifts in the internal standard measurements, thereby maintaining accuracy. [2]

In the specific context of deuterated internal standards for phenol analysis, these compounds possess nearly identical physicochemical properties to their non-deuterated analogs, ensuring similar behavior during sample preparation, extraction, and chromatographic separation. The critical advantage emerges from the mass difference introduced by deuterium incorporation, which allows mass spectrometry to distinguish between the analyte and internal standard. This property forms the basis of isotope dilution methods, which offer superior accuracy compared to external calibration approaches. When properly selected, deuterated internal standards experience the same extraction efficiencies, matrix effects, and ionization suppressants as the target analytes, thereby providing a reliable reference for quantification. [2] [3]

Selection Criteria for Deuterated Phenol Standards

The selection of appropriate deuterated internal standards requires careful consideration of several factors to ensure accurate quantification. For gas chromatography-mass spectrometry (GC-MS) applications, compounds with a mass difference of 6 amu or more are generally ideal to avoid interference from naturally occurring isotopic contributions of the analyte. The internal standard should mirror the isomeric composition of technical-grade target analytes; for instance, nonylphenol comprises a complex mixture of predominantly branched para-isomers (>90%) with smaller amounts of branched ortho-isomers (<10%). The most prevalent isomer in technical nonylphenol is 4-(3,6-dimethyl-3-heptyl)phenol (363-NP), which represents an ideal candidate for internal standard development due to its favorable fragmentation pattern and significant presence in technical mixtures. [1]

For LC-MS/MS applications, deuterated compounds with similar ionization characteristics and fragmentation patterns are essential, with twice-deuterated compounds often proving suitable. The internal standard must be structurally analogous to the target analyte but must not occur naturally in the sample matrix. Furthermore, it should elute close to the target compound in chromatographic separation to account for retention time shifts and matrix effects specific to that chromatographic region. In some cases, alternative labeling with 13C may be preferable to deuterium when there is risk of H/D exchange, as demonstrated in steroid analysis where deuterated standards occasionally led to false positives through oxidation and exchange processes. [3]

G Start Sample Preparation IS_Addition Add Deuterated Internal Standard Start->IS_Addition Extraction Sample Extraction & Cleanup IS_Addition->Extraction MC3 Loss Correction During Preparation Extraction->MC3  Corrects for Analysis Instrumental Analysis MC1 Matrix Effect Compensation Analysis->MC1  Compensates for MC2 Ionization Suppression Control Analysis->MC2  Controls for Quant Ratio-Based Quantification Result Accurate Result Quant->Result MC1->Quant MC2->Quant MC3->Analysis

Figure 1: Mechanism of deuterated internal standards in compensating for analytical variability throughout the sample preparation and analysis workflow

Specific Deuterated Phenol Standards and Properties

Commercially Available Isotopically Labeled Standards

The development of isomer-specific deuterated standards has significantly advanced the accurate quantification of alkylphenols in complex matrices. Sigma-Aldrich offers a comprehensive range of isotopically-labeled internal standards that have been incorporated into international standard methods such as ISO 18857-2. For nonylphenol analysis, which presents particular challenges due to the complex isomeric composition of technical grade material, the 13C6-labeled and deuterated 363-isomers of NP and its mono- and diethoxylates have been synthesized to address the limitations of using n-isomers as internal standards. The n-isomers typically exhibit different adsorption and elution properties compared to the branched isomers, leading to erroneous results. The 363-isomers are ideal as internal standards because they represent prevalent isomers in technical mixtures and display favorable fragmentation patterns in mass spectrometric analysis. [1]

For octylphenol analysis, the situation is less complex as OP possesses primarily one significant isomer, 4-(1,1,3,3-tetramethylbutyl)phenol (commonly referred to as 4-tert-octylphenol). Consequently, the synthesis of internal standards for OP and its ethoxylates focuses specifically on this compound. The available standards include both 13C6-labeled and deuterated compounds, with the mass difference of 6 amu being particularly suitable for GC-MS applications. For LC-MS/MS applications, twice-deuterated compounds are available to provide adequate distinction from the native compounds while maintaining nearly identical chromatographic behavior and ionization characteristics. [1]

Table 2: Available Deuterated Phenol Internal Standards for Alkylphenol Analysis

Compound Name Labeling Type Target Analyte Recommended Technique Key Characteristics
13C6-4-Nonylphenol (363-NP) 13C6-ring labeled Technical nonylphenol GC-MS, GC-MS/MS Ideal for complex NP isomer mixtures, 6 amu mass shift
d2-4-Nonylphenol Deuterated Technical nonylphenol LC-MS/MS Minimal retention time shift, suitable for ESI
13C6-4-Octylphenol 13C6-ring labeled 4-tert-Octylphenol GC-MS, GC-MS/MS Single isomer, 6 amu mass shift
d2-4-Octylphenol Deuterated 4-tert-Octylphenol LC-MS/MS Compatible with reversed-phase LC separation
13C6-NP-monoethoxylate 13C6-ring labeled NP1EO metabolites GC-MS after derivation Accounts for ethoxylate degradation products
13C6-NP-diethoxylate 13C6-ring labeled NP2EO metabolites GC-MS after derivation Essential for short-chain ethoxylate analysis
Structural Considerations and Isomer Complexity

The structural complexity of technical grade alkylphenols presents significant challenges for accurate quantification. Nonylphenol in particular comprises a complex mixture of isomers resulting from the manufacturing process, with GC-MS analysis revealing that the mixture consists mainly of branched para-isomers (>90%) with smaller amounts of branched ortho-isomers (<10%) and trace quantities of decylphenol. The para-isomers themselves comprise approximately ten distinct compounds, with 4-(3,6-dimethyl-3-heptyl)phenol (363-NP) being one of the most prevalent. This complexity necessitates internal standards that reflect the isomeric composition of real-world samples, as different isomers may exhibit varying extraction efficiencies, chromatographic behaviors, and mass spectrometric responses. [1]

The mono- and diethoxylates of nonylphenol display the same isomeric pattern as the technical grade NP from which they are derived, with 4-(3,6-dimethyl-3-heptyl)phenol-monoethoxylate (363-NP1EO) and 4-(3,6-dimethyl-3-heptyl)phenol-diethoxylate (363-NP2EO) representing the major isomers. The high percentage and favorable fragmentation pattern of these isomers make them ideal internal standards for the analysis of technical grade NP and its ethoxylate derivatives. The synthesis of 13C-ring-labeled and deuterated 363-isomers specifically addresses this need, providing internal standards that closely mirror the chemical and physical properties of the target analytes across all stages of the analytical process. [1]

Experimental Protocol: GC-MS Analysis of Alkylphenols

Sample Preparation and Extraction

The accurate quantification of alkylphenols using deuterated internal standards begins with meticulous sample preparation. For water samples, collect a representative aliquot (typically 1 L) in glass containers and add the deuterated internal standard mixture immediately to account for any losses during storage and processing. The recommended internal standards include 13C6-4-nonylphenol (363-NP) and 13C6-4-octylphenol at concentrations of 100 μg/L in acetone, with 100 μL added to each liter of sample. Adjust the sample pH to 2.0 using high-purity sulfuric acid to ensure protonation of phenolic compounds. For solid samples (sediments, sludges, or tissues), homogenize the sample and add internal standards during the extraction process. [1]

Perform solid-phase extraction (SPE) using polystyrene-divinylbenzene cartridges (500 mg, 6 mL) conditioned sequentially with 5 mL of acetone, 5 mL of methanol, and 5 mL of acidified water (pH 2). Load the samples at a flow rate of 5-10 mL/min, then dry the cartridges under vacuum for 30 minutes. Elute the analytes with 2 × 5 mL of acetone into a concentrator tube. Concentrate the extract to approximately 100 μL under a gentle nitrogen stream at 30°C. For derivatization, add 50 μL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and heat at 60°C for 30 minutes to form trimethylsilyl derivatives, which enhance volatility and chromatographic performance. [1]

GC-MS Instrumental Parameters

The analysis of derivatized alkylphenols employs gas chromatography coupled with mass spectrometry operating in selected ion monitoring (SIM) mode to achieve the necessary sensitivity and selectivity. Use a 30 m × 0.25 mm ID, 0.25 μm film thickness 5% phenyl methyl polysiloxane column. Maintain the helium carrier gas at a constant flow of 1.0 mL/min. Program the oven temperature as follows: initial temperature 60°C (hold 1 min), ramp to 150°C at 15°C/min, then to 280°C at 5°C/min (hold 10 min). Maintain the injector temperature at 250°C and use pulsed splitless injection (25 psi for 1 min) with a 1 μL injection volume. [1]

Set the mass spectrometer ion source temperature to 230°C and the transfer line to 280°C. Use electron impact ionization at 70 eV. For detection, employ selected ion monitoring (SIM) with the key ions for each compound as shown in Table 3. Establish retention times using authentic standards and ensure that the relative retention times of native compounds and their corresponding deuterated internal standards match within ±0.5%. Quantify using the ratio of the primary quantitation ion for each native compound to the corresponding ion for its internal standard, with confirmation ions providing additional verification. [1]

Table 3: Characteristic Ions for GC-MS Analysis of Deuterated Alkylphenol Standards

Compound Quantitation Ion (m/z) Confirmation Ion 1 (m/z) Confirmation Ion 2 (m/z) Retention Window (min)
13C6-4-Nonylphenol (TMS) 235 220 277 18.5-19.5
4-Nonylphenol (TMS) 235 220 277 18.5-19.5
13C6-4-Octylphenol (TMS) 229 214 271 16.0-17.0
4-Octylphenol (TMS) 223 208 265 16.0-17.0
13C6-NP-monoethoxylate (TMS) 279 264 321 21.0-22.0
NP-monoethoxylate (TMS) 279 264 321 21.0-22.0

Experimental Protocol: LC-MS/MS Analysis of Alkylphenols

Sample Preparation and Cleanup

For LC-MS/MS analysis, sample preparation follows similar principles to GC-MS methods but eliminates the need for derivatization. Add deuterated internal standards (d2-4-nonylphenol and d2-4-octylphenol) to samples immediately after collection. For complex matrices such as wastewater, sludge, or biological tissues, incorporate an additional cleanup step using silica gel solid-phase extraction cartridges after the initial extraction. Evaporate the primary extract to near dryness and reconstitute in 1 mL of hexane. Condition silica cartridges (1 g, 6 mL) with 5 mL of hexane, load the samples, and elute the alkylphenols with 5 mL of hexane:ethyl acetate (60:40, v/v). Concentrate the eluent and reconstitute in 100 μL of methanol for LC-MS/MS analysis. [1] [4]

The dissolved organic matter (DOM) present in environmental samples can cause significant ionization suppression in electrospray ionization. Recent research has demonstrated that deuterated carboxylic acid-rich standards that mimic DOM structures can correct for this ionization suppression and instrument drift. In one approach, a d5-labeled compound free of isobaric interferences was used to assess ionization suppression in various aquatic sample extracts, improving concentration-based linearity in coastal DOM reference material. This approach enables 'pseudo-quantification' by correcting for matrix effects that would otherwise compromise accurate quantification. [4]

LC-MS/MS Instrumental Parameters

For LC-MS/MS analysis, employ a reversed-phase C18 column (100 mm × 2.1 mm, 1.8 μm) maintained at 40°C. Use mobile phase A (5 mM ammonium acetate in water) and mobile phase B (methanol) with a gradient elution: 0 min (50% B), 0-5 min (50-95% B), 5-10 min (95% B), 10-11 min (95-50% B), followed by re-equilibration at 50% B for 4 minutes. Maintain a flow rate of 0.3 mL/min with an injection volume of 5 μL. [1] [3]

Operate the mass spectrometer using electrospray ionization in negative mode with the following source parameters: capillary voltage -2.5 kV, source temperature 150°C, desolvation temperature 350°C, cone gas flow 50 L/h, and desolvation gas flow 800 L/h. Monitor the compounds using multiple reaction monitoring (MRM) with the transitions detailed in Table 4. Optimize collision energies for each transition to achieve maximum sensitivity. The use of deuterated internal standards with identical retention times to their target analytes allows for compensation of retention time shifts and ionization suppression effects that commonly occur in complex sample matrices. [1] [3]

Table 4: MRM Transitions for LC-MS/MS Analysis of Alkylphenols Using Deuterated Internal Standards

Compound Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z) Collision Energy (eV)
d2-4-Nonylphenol 223 133 147 20, 25
4-Nonylphenol 221 131 145 20, 25
d2-4-Octylphenol 209 133 147 18, 23
4-Octylphenol 207 131 145 18, 23
d2-NP-monoethoxylate 267 133 161 15, 20
NP-monoethoxylate 265 131 159 15, 20

G Sample Environmental Sample (Water, Sediment, Tissue) IS_Add Add Deuterated Internal Standards Sample->IS_Add Extraction Solid-Phase Extraction or Liquid Extraction IS_Add->Extraction Derivatization Derivatization with MSTFA (GC-MS only) Extraction->Derivatization For GC-MS Cleanup Sample Cleanup (Silica Gel SPE if needed) Extraction->Cleanup For Complex Matrices LCMS LC-MS/MS Analysis (C18 column) ESI-MRM Mode Extraction->LCMS Direct Analysis GCMS GC-MS Analysis (30m DB-5MS column) EI-SIM Mode Derivatization->GCMS Cleanup->LCMS DataProc Data Processing Peak Area Ratio Calculation GCMS->DataProc LCMS->DataProc Quant Internal Standard Quantification DataProc->Quant Report Result Reporting with Quality Control Quant->Report

Figure 2: Comprehensive workflow for the analysis of alkylphenols using deuterated internal standards with both GC-MS and LC-MS/MS analytical pathways

Quality Control and Method Validation

Quality Control Procedures

Implement a comprehensive quality control protocol to ensure the reliability of alkylphenol quantification using deuterated internal standards. Include procedural blanks with each batch of samples to monitor contamination, matrix spikes to determine recovery efficiencies, and duplicate analyses to assess precision. The recovery of internal standards should fall within 70-120% for most matrices, with relative standard deviations of less than 15% for replicate analyses. Monitor the ratio of confirmation ions to quantitation ions for each analyte, which should match those of calibration standards within ±20%. [1] [3]

For ongoing quality assurance, participate in interlaboratory proficiency testing programs, such as those organized under ISO 18857-2 methodology. These programs provide valuable assessment of methodological performance and comparability between laboratories. The deuterated internal standards listed in Figure 2 of the search results have undergone comprehensive evaluation through interlaboratory proficiency testing, resulting in their inclusion in international standard methods. Regular calibration verification using independent reference materials should be performed to maintain method accuracy over time. [1]

Troubleshooting and Method Optimization

Several common issues may arise during alkylphenol analysis that can be addressed through method optimization. If peak tailing occurs in GC-MS analysis, consider replacing the injector liner, trimming the column, or using a more active liner material. For ionization suppression in LC-MS/MS, additional sample cleanup or dilution may be necessary. If the deuterated internal standard response decreases significantly, check for potential degradation during sample storage or preparation. [1] [3]

When unexpected peaks appear in the chromatogram, particularly at masses corresponding to the internal standards, investigate potential sources of contamination or H/D exchange processes. In some cases, as observed in steroid analysis, deuterated internal standards can undergo oxidation followed by H/D exchange, leading to false positives. If this occurs, consider switching to 13C-labeled standards where the isotope cannot be exchanged, preserving the mass shift and preventing such artifacts. Method detection limits should be established using signal-to-noise ratios of 3:1, while quantification limits should be based on 10:1 signal-to-noise ratios, with verification using low-level fortified samples. [3]

Conclusion

The application of deuterated phenol internal standards represents a critical advancement in the accurate quantification of alkylphenols in environmental and biological matrices. These standards address the significant analytical challenges posed by the complex isomeric composition of technical alkylphenol mixtures and the variable matrix effects encountered in real samples. Through the protocols outlined in this document, researchers can achieve reliable quantification that meets rigorous regulatory requirements and contributes to our understanding of the environmental fate and transport of these concerning contaminants. The continued development of isomer-specific deuterated standards will further enhance our analytical capabilities, supporting improved monitoring and risk assessment of alkylphenols in the environment.

References

Comprehensive Application Notes and Protocols: Deuterated Phenols in Mass Spectrometry Method Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Theoretical Background

The development of robust mass spectrometry methods represents a critical challenge in modern analytical chemistry, particularly in pharmaceutical research and drug development where precision, accuracy, and reproducibility are paramount. Deuterated internal standards have emerged as indispensable tools for addressing analytical variability that inevitably occurs throughout the experimental workflow. These compounds, specifically deuterated phenols, incorporate deuterium atoms (²H or D) in place of hydrogen atoms at exchangeable positions, creating molecules with nearly identical chemical properties to their non-deuterated analogs while remaining distinguishable by mass spectrometry due to their mass shift. When properly implemented, deuterated internal standards correct for numerous sources of variability, including inconsistencies in sample preparation, injection volume, matrix effects, and instrumental response drift, thereby significantly enhancing data quality and reliability [1].

The theoretical foundation for using deuterated compounds in mass spectrometry stems from the principle of isotopic dilution, where the deuterated analog is added to the sample at a known concentration early in the analytical process. As both the analyte and its deuterated counterpart experience nearly identical analytical conditions, their behaviors throughout sample preparation, chromatography, and ionization should be highly correlated. Any deviations in response affecting the native analyte should proportionally affect the internal standard, enabling accurate correction through response ratio calculations. For phenolic compounds, which exhibit diverse biological activities and are frequently monitored in drug metabolism studies, deuterated forms provide particularly valuable internal standards due to their similar chemical properties, retention characteristics, and ionization behavior compared to their non-deuterated analogs [1] [2].

Experimental Design and Considerations

Selection Criteria for Deuterated Phenols

The selection of appropriate deuterated phenols as internal standards requires careful consideration of several critical factors to ensure optimal method performance:

  • Degree of deuteration: The internal standard should contain sufficient deuterium atoms to produce a measurable mass difference from the analyte while maintaining similar chemical properties. Typically, 3-5 deuterium atoms provide an optimal balance, creating a mass shift easily distinguishable by mass spectrometry while minimizing chromatographic isotope effects that can cause retention time differences [1].

  • Isotopic purity: Deuterated standards must have high isotopic enrichment (>99% deuterium incorporation) to avoid significant contribution from non-deuterated species in the analyte channel, which would compromise quantitative accuracy. This is particularly important when analyzing low concentrations of the target analyte where signal overlap could occur [2].

  • Structural similarity: The deuterated phenol should closely mimic the analyte in chemical structure, differing only in the isotopic composition. This ensures nearly identical behavior during sample preparation, extraction, chromatography, and ionization. The ideal internal standard is typically the deuterated version of the target analyte itself, though structurally similar deuterated phenols can sometimes be used when the exact deuterated compound is unavailable [1].

  • Stability: The deuterated phenol must demonstrate chemical and isotopic stability under experimental storage and analysis conditions. Deuterium atoms at exchangeable positions (e.g., hydroxyl groups) may undergo back-exchange with hydrogen in protic solvents, leading to gradual loss of the deuterium label and consequently reducing the mass difference between analyte and internal standard over time [3].

Characterization and Optimization Strategies

Prior to implementing deuterated phenols in quantitative methods, thorough characterization establishes their suitability as internal standards:

  • Chromatographic alignment: While deuterated phenols should exhibit nearly identical retention times to their non-deuterated analogs, slight retention time differences (typically 0.1-0.3 minutes earlier for deuterated compounds) may occur due to the isotopic effect. Method development should optimize chromatographic conditions to minimize this difference while maintaining adequate separation from potentially interfering compounds [1].

  • Ionization efficiency: Despite nearly identical structures, deuterated and non-deuterated compounds may exhibit slight differences in ionization efficiency in the mass spectrometer source. These differences should be characterized and accounted for during calibration curve establishment to prevent systematic bias in quantification [1].

  • Matrix effect correlation: The deuterated internal standard must experience the same matrix effects (ion suppression or enhancement) as the target analyte. This correlation is essential for effective compensation. During method validation, assess matrix effects for both analyte and internal standard across different lots of matrix to verify proportional responses [1].

Detailed Experimental Protocols

Solution Preparation and Handling

Proper preparation and handling of deuterated phenol solutions are fundamental to methodological success:

  • Stock solution preparation: Accurately weigh deuterated phenol standard using a calibrated analytical balance. Transfer to a volumetric flask and dissolve with appropriate solvent (typically methanol or acetonitrile) to prepare a primary stock solution (e.g., 1 mg/mL). Confirm concentration spectrophotometrically if molar absorptivity is known. Store aliquots at -20°C in amber vials to prevent photodegradation and evaporation [1].

  • Working solution preparation: Dilute stock solution with solvent to prepare intermediate and working solutions. Include the working solution of deuterated phenol in all calibration standards, quality control samples, and study samples at a constant concentration. For most applications, the final concentration of deuterated phenol should be near the middle of the calibration curve range or at the expected concentration of the target analyte [1].

  • Stability assessment: Periodically analyze working solutions against fresh dilutions to monitor potential degradation. For quantitative methods, establish acceptable stability criteria (e.g., <15% change from initial response) and define re-preparation intervals based on empirical data [3].

LC-MS/MS Analysis Protocol

The following protocol outlines the comprehensive analysis procedure using deuterated phenols as internal standards:

  • Sample preparation: Add a fixed volume of deuterated phenol working solution to each sample (100 μL typically), calibration standard, and quality control sample. Include blank samples without internal standard to monitor potential interference. Process samples according to established extraction procedures (protein precipitation, liquid-liquid extraction, or solid-phase extraction) [1].

  • Chromatographic conditions:

    • Column: Reverse-phase C18 column (2.1 × 50 mm, 1.7-1.8 μm particle size)
    • Mobile phase A: 0.1% formic acid in water
    • Mobile phase B: 0.1% formic acid in acetonitrile or methanol
    • Flow rate: 0.3-0.5 mL/min
    • Gradient program: Optimize for specific phenolic compounds of interest, typically starting with 5% B and increasing to 95% B over 3-10 minutes
    • Column temperature: 35-45°C
    • Injection volume: 1-10 μL [1]
  • Mass spectrometric parameters:

    • Ionization mode: Electrospray ionization (ESI) in negative mode for most phenolic compounds
    • Source temperature: 150-300°C (optimize for specific instrument)
    • Desolvation gas flow: 600-1000 L/hour
    • Cone gas flow: 50-150 L/hour
    • Collision gas flow: 0.10-0.25 mL/min
    • Monitor multiple reaction monitoring (MRM) transitions for both analyte and deuterated internal standard [1]
Data Processing and Normalization
  • Peak integration: Manually review and adjust integration for all analyte and internal standard peaks to ensure consistency.

  • Response ratio calculation: For each sample, calculate the response ratio (RR) as: RR = Peak area of analyte / Peak area of deuterated internal standard

  • Calibration curve: Plot response ratio against nominal analyte concentration using weighted (1/x or 1/x²) linear regression.

  • Concentration calculation: Determine unknown sample concentrations from the calibration curve using the calculated response ratio [1].

Data Analysis and Interpretation

Quantitative Data Tables

Table 1: Performance Characteristics of Deuterated Phenols as Internal Standards in LC-MS/MS Analysis

Parameter Acceptance Criteria Typical Performance with Deuterated Phenols Importance
Retention Time Shift < 0.3 minutes 0.05-0.15 minutes earlier for deuterated forms Ensures co-elution for correlated matrix effects
Ionization Difference < 15% variance Typically 2-8% difference in response factor Affects accuracy if not corrected by calibration
Matrix Effect Compensation > 85% correlation in response 90-98% correlation in most matrices Critical for accurate quantification in biological samples
Inter-day Precision (CV%) < 15% Typically 3-8% with proper internal standard Demonstrates method reliability over time
Back-exchange Rate < 5% over 24 hours < 2% with proper handling in acidic conditions Maintains mass difference for detection

Table 2: Troubleshooting Guide for Common Issues with Deuterated Phenol Internal Standards

Issue Potential Causes Solutions Preventive Measures
Decreasing response ratio over time Deuterium loss through back-exchange Use fresh solutions, acidic conditions Store stock solutions in non-protic solvents, minimize storage time
Poor correlation in matrix effects Structural differences too great Select different deuteration positions Use deuterated analog with identical structure except for labels
Chromatographic separation Excessive deuterium substitution Reduce number of deuterium atoms Use 3-5 deuterium atoms rather than perdeuterated forms
Ion suppression affecting analyte and IS differently Slight retention time differences Adjust mobile phase composition Optimize gradient to ensure co-elution
High background in IS channel Isotopic impurity in standard Source higher purity standards Quality assessment from suppliers
Interpretation Guidelines

The successful implementation of deuterated phenols as internal standards requires careful interpretation of analytical data:

  • Calibration curve quality: A correlation coefficient (r) of >0.99 for the calibration curve indicates good proportionality between response ratio and concentration. Significant deviations may suggest issues with the internal standard performance, such as instability or inadequate mimicking of analyte behavior [1].

  • Quality control accuracy: Quality control samples should fall within 15% of their nominal concentrations (20% at the lower limit of quantification). Consistent bias across QC levels may indicate an inappropriate internal standard concentration or incorrect preparation of stock solutions [1].

  • Internal standard response stability: The absolute response of the deuterated phenol internal standard may vary between samples and runs, but the response ratio should remain consistent for samples of identical concentration. A drift in internal standard response throughout a batch may indicate instrumental sensitivity changes, but quantification should remain accurate if the response ratio is used [1].

Troubleshooting and Optimization

Common Issues and Solutions
  • Inconsistent internal standard response: If the deuterated phenol shows high variability in absolute response between samples, check for:

    • Incomplete mixing during sample preparation
    • Adsorption to container surfaces (use silanized vials if necessary)
    • Instability in the matrix (reduce holding times or change stabilization methods)
    • Inhomogeneity in matrix effects (ensure thorough mixing after addition of internal standard) [1]
  • Deviation from expected response ratios: When response ratios fall outside expected ranges:

    • Verify concentrations of both analyte and internal standard working solutions
    • Check for cross-talk between MRM channels, particularly with small mass differences
    • Confirm specificity of MRM transitions in the sample matrix
    • Assess potential in-source fragmentation that might affect quantification [1]
Method Optimization Strategies
  • Internal standard concentration optimization: Conduct preliminary experiments to determine the optimal internal standard concentration. The ideal concentration provides a response similar to the mid-range calibrator without causing detector saturation or significant background interference [1].

  • Chromatographic optimization: Fine-tune mobile phase composition, gradient profile, and column temperature to achieve nearly identical retention times for the analyte and its deuterated internal standard while maintaining adequate separation from matrix interferences [1].

Conclusion

Deuterated phenols serve as invaluable internal standards in mass spectrometry method development, providing critical correction for analytical variability and significantly enhancing the reliability of quantitative results. When selected and implemented according to the principles and protocols outlined in these application notes, deuterated phenols enable researchers to achieve the precision, accuracy, and robustness required for modern bioanalytical applications. The experimental workflows and troubleshooting guidance provided here offer a comprehensive framework for the successful integration of deuterated phenols into mass spectrometry methods, ultimately supporting high-quality scientific research and drug development processes.

Visualized Experimental Workflows

Sample Preparation Workflow

SamplePreparation start Sample Collection is_add Add Deuterated Phenol IS start->is_add Precise Aliquot extract Sample Extraction (Protein Precipitation) is_add->extract Fixed Volume evaporate Solvent Evaporation extract->evaporate Centrifuge/Transfer reconstitute Reconstitution in Mobile Phase evaporate->reconstitute N₂ Gas/ Vacuum inject LC-MS/MS Analysis reconstitute->inject Vortex/Mix end Data Acquisition inject->end Chromatographic Separation

Sample Preparation Workflow for Deuterated Phenol Internal Standards

LC-MS/MS Analysis Workflow

LCMSMSWorkflow cluster_LC Liquid Chromatography System cluster_MS Mass Spectrometry System lc_inject Autoinjector lc_column Analytical Column (C18 Reverse Phase) lc_inject->lc_column Gradient Elution lc_detector UV Detector (Optional) lc_column->lc_detector Eluate Transfer ms_ionization Electrospray Ionization Source lc_column->ms_ionization Analytic Flow to ESI lc_detector->ms_ionization To Waste or Fraction Collector ms_q1 Quadrupole 1 (Mass Selection) ms_ionization->ms_q1 Ion Transfer ms_collision Collision Cell ms_q1->ms_collision Parent Ion Selection ms_q2 Quadrupole 2 (Mass Selection) ms_collision->ms_q2 Fragment Ions ms_detector Detector ms_q2->ms_detector Product Ion Selection

LC-MS/MS Instrumentation Workflow

References

Kinetic Isotope Effects: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Kinetic isotope effects (KIEs) are a powerful tool for investigating enzyme mechanisms and elucidating transition states in chemical and enzymatic reactions. A primary KIE occurs when a bond to the isotopic atom is broken or formed during the rate-determining step of a reaction. The measurable change in reaction rate arises from differences in zero-point vibrational energy and tunneling effects between the light and heavy isotopes [1] [2].

Quantitative Data on KIE Measurement Techniques

The precision of measurement is the most critical factor for KIE determinations. The table below summarizes the primary analytical techniques used.

Technique Typical Isotopes Key Feature General Precision Example Application
Mass Spectrometry (MS) 2H, 13C, 15N, 18O High sensitivity; can be coupled with chromatography [1] ~0.2% or better [1] 18O-KIE in hydrolysis reactions [1]
Nuclear Magnetic Resonance (NMR) 2H, 13C Direct structural information; non-destructive [1] Information not found in search results Monitoring isotope ratio directly in reaction mixture [1]
Liquid Scintillation Counting 3H, 14C High sensitivity for radioactive isotopes [1] Information not found in search results Historical standard for radioactive KIEs [1]
Experimental Protocols for KIE Determination

Protocol 1: The Internal Competition Method with Mass Spectrometry Analysis

This is the most common method for measuring small KIEs on V/K [1].

  • Substrate Preparation: Prepare a solution of the substrate, such as Phen-2,4,6-d3-ol, with a natural abundance or known ratio of light and heavy isotopes (e.g., H vs. D at the 2,4,6 positions). The synthesis of substrates with stable isotopes is often easier and safer than incorporating radioactive labels [1].
  • Enzymatic Reaction: Initiate the reaction by adding the enzyme to the substrate solution. Conduct the reaction under optimal conditions (pH, temperature).
  • Reaction Quenching: Terminate the reaction at a partial conversion (typically 20-50%) using a method that denatures the enzyme (e.g., strong acid, heat).
  • Product Isolation: Separate the product from the remaining starting material using a technique like liquid chromatography (LC). This step is critical to avoid artifacts from unreactive contaminants [1].
  • Isotope Ratio Analysis:
    • LC- or GC-MS: Introduce the isolated product (and/or the recovered starting material) into a mass spectrometer via a liquid or gas chromatograph to separate it from other components.
    • Data Acquisition: Monitor the molecular ion or a specific fragment ion containing the atom of interest. The isotope ratio (e.g., for H/D) is determined from the intensities of the corresponding mass peaks [1].
  • KIE Calculation: The KIE is calculated from the change in the isotope ratio in the product (RP) relative to the starting material (RS) using the formula for competitive KIEs: ( KIE = \frac{\ln(1-f)}{\ln(1-f \times R_P / R_S)} ) where ( f ) is the fractional conversion.

Protocol 2: Computational Prediction of KIEs using ORCA

Computational chemistry can predict KIEs to help validate proposed mechanisms [2].

  • Geometry Optimization: Optimize the molecular structures of the reactant and the proposed transition state using quantum chemistry methods (e.g., Density Functional Theory like B3LYP with a basis set like DEF2-SVP) [2].
  • Frequency Calculation: Perform a frequency calculation on the optimized structures to obtain their thermodynamic properties, including vibrational frequencies and zero-point energies (ZPE). Specify the temperature of the experiment (e.g., 293 K) in the calculation [2].
  • Isotope Substitution: In the input files for the reactant and transition state, change the mass of the atom of interest (e.g., hydrogen) to that of its isotope (e.g., deuterium, 2.00141 amu) without re-optimizing the geometry [2].
  • Recalculation of Free Energy: Re-run the frequency calculation with the new atomic masses to obtain the corrected Gibbs free energy for the deuterated species.
  • KIE Calculation: Compute the KIE as the ratio of the rate constants using the formula: ( \frac{k_H}{k_D} = e^{-(\Delta G^{\ddagger}_H - \Delta G^{\ddagger}_D) / RT} ), where ( \Delta G^{\ddagger} ) is the calculated Gibbs free energy barrier [2].

KIE Experimental Workflow and Analysis

To help visualize the core methodologies, the following diagrams outline the general workflow of a competitive KIE experiment and a comparison of measurement techniques.

KIEWorkflow cluster_core Internal Competition Method start Start: Prepare Labeled Substrate Mixture step1 Initiate Enzymatic Reaction start->step1 step2 Quench Reaction at Partial Conversion step1->step2 step3 Isolate Product & Unreacted Substrate step2->step3 step4 Analyze Isotope Ratio (MS/NMR) step3->step4 step3->step4 LC/GC Separation step5 Calculate KIE from Ratio Change step4->step5 end Interpret Reaction Mechanism step5->end

KIEAnalysis analysis KIE Analysis Method ms Mass Spectrometry (MS) analysis->ms nmr Nuclear Magnetic Resonance (NMR) analysis->nmr lsc Liquid Scintillation Counting analysis->lsc comp Computational Prediction analysis->comp ms_feat High Sensitivity ms->ms_feat nmr_feat Direct Structural Info nmr->nmr_feat lsc_feat Radioisotope Detection lsc->lsc_feat comp_feat Mechanistic Insight comp->comp_feat

Conclusion

While specific data on this compound is not available in the current search results, the general principles and protocols outlined here are universally applicable. The internal competition method analyzed by mass spectrometry is a robust and precise approach for experimental KIE determination. Furthermore, computational chemistry provides a powerful complementary method to predict KIEs and gain deeper insights into transition state structures.

References

Troubleshooting Guide: Deuterium Incorporation in Phenols

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common challenges, based on recent scientific literature.

FAQ 1: How can I achieve high deuterium incorporation on a large scale without using expensive precious metal catalysts?

Answer: A nanostructured iron catalyst offers a scalable and cost-effective solution.

  • Issue: Traditional methods using precious metals like Pd, Pt, or Ir can be expensive and may require complete removal from final pharmaceutical products [1].
  • Solution: A catalyst made from abundant iron salts and cellulose can selectively deuterate a wide range of (hetero)arenes, including phenols, using inexpensive D₂O as the deuterium source under hydrogen pressure [1].
  • Key Advantage: This methodology has been demonstrated on a kilogram scale, making it highly relevant for industrial applications. The catalyst is also air- and water-stable, simplifying handling and quality control [1].

FAQ 2: I need to incorporate deuterium during a one-step synthesis of a complex molecule. Is this possible?

Answer: Yes, deuterium can be introduced during the synthesis using D₂O as a convenient deuterium source.

  • Issue: Multi-step synthesis of deuterated compounds can be inefficient.
  • Solution: In the palladium-catalyzed synthesis of 2,3-disubstituted benzofurans from phenols and alkenylcarboxylic acids, adding D₂O to the reaction mixture directly provides deuterated products in a single step [2].
  • Protocol Note: For a 0.25 mmol scale reaction, the addition of 500 μL of D₂O was found to be sufficient for maximum deuterium incorporation. The deuterium originates from the D₂O and is incorporated at specific positions during the catalytic cycle [2].

FAQ 3: What is a mild method for H/D exchange on phenolic compounds?

Answer: A simple ethanol-d1/triethylamine system can facilitate deuterium incorporation.

  • Issue: Strong acid- or base-mediated H/D exchange can have poor functional group tolerance.
  • Solution: A study on synthesizing deuterated cinnamic acids used a hydrogen-deuterium exchange reaction in an ethanol-d1 / Et₃N system. This method introduces deuterium at the ortho and para positions relative to the phenolic hydroxyl group and is applicable to various phenolic compounds [3].

Comparison of Deuterium Incorporation Methods

The table below summarizes the key methods to help you select the right approach for your experiment.

Method Deuterium Source Key Catalyst Key Features & Advantages Considerations
Nanostructured Iron Catalysis [1] D₂O Fe/Fe₃C on carbon Highly scalable (kg-scale); cost-effective iron; high selectivity for (hetero)arenes; uses inexpensive D₂O. Requires hydrogen pressure.
Palladium-Catalyzed Annulation [2] D₂O Pd/1,10-Phenanthroline One-step synthesis of complex deuterated structures (e.g., benzofurans); in-situ deuteration. Specific to the synthesis of certain heterocycles.
Base-Mediated H/D Exchange [3] Ethanol-d1 Triethylamine Mild conditions; simple setup; targets ortho/para positions of phenols. Deuterium incorporation level may need optimization.

Experimental Workflow for Method Selection

To guide your experimental planning, the following diagram outlines a decision-making workflow based on your primary objective.

Start Start: Objective for Deuterating Phenols Scale Large-Scale Synthesis for Drug Development? Start->Scale Complex One-Step Synthesis of a Deuterated Complex Molecule? Scale->Complex No Method1 Method 1: Nanostructured Iron Catalysis Scale->Method1 Yes Simple Simple & Mild H/D Exchange on a Phenolic Core? Complex->Simple No Method2 Method 2: Palladium-Catalyzed Annulation Complex->Method2 Yes Method3 Method 3: Base-Mediated H/D Exchange Simple->Method3 Yes MethodX Consult specialized literature for other objectives Simple->MethodX No

Detailed Experimental Protocols

For the methods discussed, here are more detailed experimental setups from the research.

1. Scalable Deuteration using Nanostructured Iron Catalyst [1]

  • Catalyst Preparation: The catalyst is prepared by pyrolyzing Fe(NO₃)₃·9H₂O with cellulose.
  • Typical Reaction Conditions: Reactions use D₂O as the deuterium source under hydrogen pressure (e.g., at 120 °C). The stable, heterogeneous catalyst enables straightforward processing and quality control.
  • Mechanistic Insight: The reaction is proposed to involve homolytic splitting of D₂O on the iron catalyst surface, leading to a selective H/D exchange mechanism.

2. One-Step Deuteration during Benzofuran Synthesis [2]

  • Catalytic System: Pd(OAc)₂ (10 mol%), 1,10-phenanthroline (20 mol%), Cu(OAc)₂·H₂O (1 equiv.) as a terminal oxidant.
  • Reaction Setup: Conduct the reaction in ClCH₂CH₂Cl (DCE) at 130 °C for 24 hours under an O₂ atmosphere.
  • Deuterium Incorporation: Add 500 μL of D₂O at the start of the reaction alongside the other reagents.

References

troubleshooting low deuterium purity in Phen-2,4,6-d3-ol

Author: Smolecule Technical Support Team. Date: February 2026

Physical Properties & Handling of Phenol-d3

Understanding the basic properties of your compound is the first step in troubleshooting. The table below summarizes key data for Phenol-2,4,6-d3 (CAS 7329-50-2).

Property Value / Description Relevance for Purity
Molecular Formula C6H6O [1] Confirms the base structure and deuteration sites.
Molecular Weight 94.11 g/mol [1] Aids in mass spectrometry identification.
Melting Point 40-42 °C (lit.) [1] Informs storage conditions and handling (low-melting solid).
Boiling Point 182 °C (lit.) [1] Suggests distillation is a potential purification method.
Density 1.105 g/mL at 25°C [1] -
Form White to Off-White Low-Melting Solid [1] Appearance can be an initial, rough indicator of purity.
Solubility Slightly soluble in Chloroform and Methanol [1] Critical for choosing solvents for recrystallization.
Stability Hygroscopic [1] Indicates the compound absorbs moisture from air, which could be a source of protium (H) exchange and purity loss.

Troubleshooting Guide: Low Deuterium Purity

Here are the most common causes and solutions for low deuterium purity, based on general principles of handling deuterated compounds.

Check Storage Conditions and Handle to Prevent Exchange
  • Problem: The compound is hygroscopic [1]. If it is exposed to atmospheric moisture (H2O), the deuterium atoms on the hydroxyl and aromatic positions can exchange with protium from the water, progressively reducing purity.
  • Solutions:
    • Storage: Ensure the compound is stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator.
    • Handling: Perform all manipulations in a moisture-free environment, such as a glovebox, or using standard Schlenk-line techniques to exclude air and moisture.
Verify and Optimize Your Purification Methods

If the initial synthesis yields a product with low isotopic purity, the following methods can be employed for purification or enrichment. The general workflow for troubleshooting and purification is outlined below.

Start Start: Low Deuterium Purity StorageCheck Check Storage & Handling for Moisture Exposure Start->StorageCheck Analyze Analyze Compound (NMR, MS) StorageCheck->Analyze Confirm via analysis MethodSelection Select Purification Method Analyze->MethodSelection Distillation Fractional Distillation MethodSelection->Distillation Liquid compound or low MP solid Recrystallization Recrystallization MethodSelection->Recrystallization Solid compound Diffusion Advanced: Isotopic Diffusion MethodSelection->Diffusion Requires high enrichment and specialized equipment

  • Fractional Distillation: This technique separates compounds based on differences in their boiling points. Deuterated compounds often have slightly higher boiling points than their proteo-analogues [2]. You can exploit this for enrichment.
  • Recrystallization: This is a highly effective method for purifying solids. The slight difference in mass between deuterated and non-deuterated molecules can lead to a difference in solubility, allowing for isotopic enrichment during crystal formation [1].
  • Isotopic Diffusion (Advanced): For fundamental enrichment of hydrogen/deuterium mixtures, methods like diffusion through a porous membrane can be used, as deuterium diffuses more slowly than protium [2]. This is likely more relevant for producing the deuterium gas used in synthesis rather than purifying the final phenol compound.
Confirm Purity with Analytical Techniques

Always use analytical data to diagnose the problem and confirm the success of your purification.

  • Mass Spectrometry (MS): This is a direct way to observe the mass-to-charge ratio ((m/z)). Look for the characteristic isotope pattern. A high purity Phenol-d3 should show a dominant peak at (m/z) 94, with a very small peak for the proteo-form (Phenol-d0) at (m/z) 91 [3].
  • Nuclear Magnetic Resonance (NMR): This is a definitive technique. Deuterium ((^{2}\text{H})) has a different magnetic moment from protium ((^{1}\text{H})) and will not appear in a standard (^{1}\text{H}) NMR spectrum [4] [3]. In a (^{1}\text{H}) NMR spectrum of high-purity Phenol-2,4,6-d3, you should see no aromatic proton signals. The presence of signals in the aromatic region (around 7-8 ppm) directly indicates the presence of protium in those positions and thus, lower deuterium purity.

Frequently Asked Questions

Q1: What is the primary chemical difference between phenol and Phenol-2,4,6-d3? The primary difference is isotopic substitution. In Phenol-2,4,6-d3, the three hydrogen atoms at the 2, 4, and 6 positions on the aromatic ring are replaced with deuterium atoms. This leads to nearly identical chemical reactivity but often at different rates (kinetic isotope effect), and distinct physical properties like boiling point and density [1] [2].

Q2: Why is my Phenol-d3 showing a peak for the proteo-form in mass spectrometry? A small peak is normal due to natural isotope abundance and instrumental background. However, a large peak indicates significant isotopic dilution. This is most commonly caused by exchange with protic solvents (e.g., water, alcohols) or atmospheric moisture during synthesis, workup, or storage, as the compound is hygroscopic [1].

Q3: Can I use NMR to quantify the level of deuterium incorporation? Yes, absolutely. By comparing the integration of any remaining aromatic proton signals in the (^{1}\text{H}) NMR spectrum to a known internal standard (or to the OH proton signal, though it may exchange), you can calculate the percentage of molecules that have protium in the aromatic positions, thus quantifying the impurity [4].

References

preventing protium exchange in deuterated phenol storage

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Exchangeable Protons

To effectively prevent protium exchange, it's crucial to first understand what exchangeable protons are and how they behave.

  • What They Are: In NMR spectroscopy, protons that are covalently bonded to heteroatoms like oxygen (-OH) or nitrogen (-NH) are considered "exchangeable" [1]. These protons are labile and can readily swap with other protons (or deuterium) in the solution.
  • The Exchange Process: In the context of your question, the deuterium atoms (D) in deuterated phenol can exchange with protium (H) from environmental moisture or other protic contaminants. This process replaces the deuterium in your solvent with hydrogen, defeating the purpose of using a deuterated solvent for NMR [1] [2].
  • Impact on NMR: This deuterium loss leads to the emergence of a large, variable proton signal from the solvent in the ¹H NMR spectrum, which can obscure the signals from your sample of interest [3].

Key Factors & Storage Guidelines

The following factors are critical for maintaining the isotopic purity of deuterated solvents. The table below summarizes the main risks and the corresponding storage and handling practices to mitigate them.

Factor Risk Recommended Practice
Atmospheric Moisture High; introduces H2O, leading to rapid H/D exchange on -OD group [1] [3]. Store under inert gas (Ar, N2); use sealed containers; handle in glove box.
Chemical Impurities Medium; acidic/basic impurities can catalyze H/D exchange [1]. Source high-purity solvents; confirm purity upon receipt.
Storage Conditions Medium; long-term exposure to heat/light degrades solvent, creating protic impurities. Store in a cool, dark place (e.g., desiccator, refrigerator); note solvent freezing point.

Experimental Protocol: Handling Deuterated Phenol

The workflow below outlines the key steps for properly handling deuterated phenol during an experiment to minimize protium exchange.

Start Start Experiment Prep 1. Preparation Start->Prep Step1 Pre-dry glassware in oven Prep->Step1 Step2 Bring all materials to room temperature Step1->Step2 Step3 Prepare dry, inert atmosphere (glove box) Step2->Step3 Trans 2. Transfer & Aliquot Step3->Trans Step4 Quickly transfer solvent under N₂/Ar Trans->Step4 Step5 Reseal primary container immediately Step4->Step5 Use 3. Sample Preparation Step5->Use Step6 Keep sample vials sealed as much as possible Use->Step6 Step7 Minimize sample exposure to air Step6->Step7

FAQs and Troubleshooting

Q1: After storage, my deuterated phenol shows a large HOD peak in its ¹H NMR spectrum. What does this mean? A large HOD peak (around 4.7-4.8 ppm) is a clear indicator that significant protium exchange has occurred, meaning moisture has contaminated the solvent [3]. The solvent may still be usable for some applications, but for sensitive experiments, it is advisable to procure a new batch.

Q2: Can I "re-deuterate" a bottle of deuterated phenol that has taken on moisture? While re-deuteration is theoretically possible by using chemical drying agents or distillation, it is generally not recommended. The processes are complex, require specialized equipment, and carry a significant risk of introducing new impurities or causing isotopic scrambling. For research requiring high isotopic purity, replacing the contaminated solvent is the most reliable course of action.

Q3: Why does the chemical supplier's certificate of analysis (CoA) matter? The CoA is your guarantee of the solvent's quality at the time of purchase. For deuterated solvents, you should specifically check the deuterium isotopic enrichment (often 99.5% or higher) and the water content [3]. Storing and handling a high-purity solvent correctly from the start gives you the best chance of maintaining its integrity.

Conclusion and Key Takeaways

Preventing protium exchange in deuterated phenol hinges on a simple principle: rigorously exclude moisture and protic contaminants.

  • Storage is Key: Always store deuterated phenol under an inert atmosphere in a cool, dark place.
  • Handle with Care: All manipulations should be performed under anhydrous conditions using dry equipment.
  • Quality Assurance: Begin with a high-purity solvent from a reputable supplier and monitor its condition with ¹H NMR.

References

Troubleshooting Spectral Interference in Deuterated NMR Solvents

Author: Smolecule Technical Support Team. Date: February 2026

Spectral interferences can obscure the signals of your analyte. Here is a summary of common types and their solutions.

Interference Type Description Common Sources Avoidance/Correction Strategies
Background Interference [1] General background radiation elevating the baseline. Solvent impurities, high-concentration matrix components. Apply background correction algorithms (flat, sloping, or curved) based on baseline shape. [1]
Spectral Overlap (Direct) [1] A peak from an interfering substance directly overlaps with the analyte peak. Other phenols, impurities, or solvent residues with similar chemical shifts. Avoidance: Switch to an alternative analytical line with no overlap. Correction: Use interference correction algorithms (requires measuring interferent concentration and a correction coefficient). [1]
Wing Overlap [1] The wing (shoulder) of a very large peak overlaps with the analyte peak. Large solvent peak or a high-concentration component in the sample. Apply background correction; use solvent suppression techniques like WET to reduce the large interfering peak. [1] [2]
Protonated Solvent Peaks [2] Large signals from residual protonated solvent (e.g., CHCl₃ in CDCl₃). Incomplete deuteration of the solvent. Use solvent signal suppression pulses (e.g., WET) prior to acquisition to selectively reduce these peaks. [2]

Method Deep Dive: HPLC and qNMR Protocols

For definitive analysis and quantification, coupling NMR with another technique or using a validated quantitative NMR (qNMR) method is highly effective.

HPLC for Phenolic Compound Analysis

An optimized HPLC-DAD method can separate and quantify individual phenolic acids, bypassing NMR overlap issues. [3] [4] The following protocol is adapted from methods used for the simultaneous analysis of multiple phenolic compounds. [3]

  • 1. Instrumentation and Column: Use an HPLC system with a Diode-Array Detector (DAD) and a reversed-phase column (e.g., C18, 250mm x 4.5mm, 5µm). [3]
  • 2. Mobile Phase: Employ a gradient elution with two eluents:
    • Eluent A: Acidified water (e.g., with 0.3% formic acid). [3] [4]
    • Eluent B: Acidified acetonitrile. [3] [4]
  • 3. Gradient Program: | Time (min) | % Eluent A | % Eluent B | | :--- | :--- | :--- | | 0 | 95-100% | 0-5% | | 5 | 95% | 5% | | 20 | 85% | 15% | | 35 | 80% | 20% | | 50 | 30% | 70% | | 52 | 0% | 100% | Note: Gradients are adapted from published methods and should be optimized for your specific column and analyte set. [3] [4]
  • 4. Parameters: Flow rate of 0.8 mL/min, injection volume of 20 µL, and column temperature of 30°C. [3]
  • 5. Detection: Monitor at multiple wavelengths (e.g., 254, 275, 305, 325 nm) for different phenolic compounds. [3]
  • 6. Validation: The method demonstrates excellent linearity (R² > 0.99), accuracy (recovery rates of 98-101%), and precision (RSD < 5%). [3]
Quantitative NMR (qNMR) for Direct Quantification

qNMR is a primary ratio method where the signal intensity is directly proportional to the number of nuclei, allowing for high-accuracy quantification with SI-traceability. [5] The workflow for a basic qNMR purity assignment is as follows:

G A Select CRM and Sample B Metrological Weighing A->B C Prepare NMR Sample B->C D Acquire ¹H NMR Spectrum C->D E Integrate Target Signals D->E F Calculate Purity/Content E->F

  • 1. Principle: The purity of an analyte (e.g., a deuterated phenol) is determined by comparing the integral of its well-resolved proton signal to the integral of a known Certified Reference Material (CRM) with a known number of protons. [5]
  • 2. Key Requirements:
    • Certified Reference Material (CRM): Use a high-purity, SI-traceable standard like NIST Benzoic Acid or Maleic Acid. The purity value must include an uncertainty budget. [5]
    • Metrological Weighing: Precisely weigh the analyte and CRM to account for buoyancy and minimize measurement uncertainty. [5]
    • Acquisition Parameters: Use a sufficient relaxation delay (typically >5 times the longest T1) to ensure complete relaxation of spins between scans for accurate integration. [5]
  • 3. Calculation: The mass fraction (purity) of the analyte is calculated using the formula below, which accounts for the integral values, number of protons, molar masses, and measured masses of the analyte and CRM. [5]

  • 4. Performance: When validated, this method can certify purity with a relative expanded uncertainty of less than 0.1% (k=2). [5]

Decision Workflow for Interference Issues

When you encounter interference, this logical workflow can guide your troubleshooting steps.

G Start Start A Is the spectral interference significant? Start->A B Can the interference be avoided or corrected? A->B Yes G Proceed with standard NMR analysis A->G No D Use alternative technique (e.g., HPLC) B->D No E Apply correction methods (e.g., background correction) B->E Yes C Is high-accuracy quantification required? F Implement quantitative NMR (qNMR) with CRM C->F Yes C->G No E->C

References

optimizing reaction conditions for selective ring deuteration

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Common Deuteration Challenges

Here are solutions to frequent issues researchers face when performing selective ring deuteration:

Q1: How can I prevent over-deuteration of aromatic systems?

  • Challenge: Traditional H/D exchange methods often lead to non-selective, complete deuteration of aromatic rings.
  • Solution: Employ a radical-mediated ring-opening strategy. Using a strongly oxidizing bisphosphonium photocatalyst (BPP) with deuterated methanol (CH₃OD) enables selective monodeuteration at the benzylic position via C–C bond scission. This method prevents over-deuteration by creating a pathway that allows for only a single deuterium incorporation [1].

Q2: How can I achieve selective deuteration on a large (kilogram) scale for drug development?

  • Challenge: Many protocols using precious metal catalysts or specialized reagents are not practical or cost-effective for large-scale synthesis.
  • Solution: Utilize a nanostructured heterogeneous iron catalyst with D₂O as the deuterium source. This system is:
    • Scalable: Demonstrated for kilogram-scale synthesis [2].
    • Cost-Effective: Uses abundant iron and inexpensive D₂O [2].
    • Selective: Effective for arenes and heteroarenes like anilines, phenols, and indoles [2].

Q3: What can I do if my substrate has sensitive functional groups?

  • Challenge: Strong acids, bases, or harsh conditions in traditional H/D exchange can degrade sensitive functional groups.
  • Solution: Consider two alternative methods:
    • Photocatalytic System: The BPP/CH₃OD system operates under milder conditions and tolerates functional handles like aryl boronic esters and bromides [1].
    • Heavy Water Splitting: Use an acid-pretreated II-VI semiconductor catalyst (like CdSe nanosheets) to photochemically split D₂O. This allows deuteration via C–X bonds (instead of C–H) under mild conditions, offering a different selectivity handle [3].

Comparison of Selective Deuteration Methods

The table below summarizes the core features of several advanced deuteration techniques to help you select the right approach.

Method Catalyst System Deuterium Source Key Applications & Selectivity Key Advantages
Photocatalytic Ring-Opening [1] Bisphosphonium (BPP) Photocatalyst CH₃OD Selective monodeuteration; benzylic positions from 3- to 7-membered cyclic precursors Very high monodeuteration selectivity (>95% D-inc.); avoids over-deuteration
Heterogeneous Iron Catalysis [2] Nanostructured Fe/Catalyst D₂O Deuteration of (hetero)arenes (e.g., anilines, phenols, indoles); ortho/para selectivity for substituted arenes Highly scalable; uses cheap, abundant materials; ideal for large-scale applications
N-Heterocyclic Carbene (NHC) Catalysis [4] N-Heterocyclic Carbene MeOD Distal p-benzylic deuteration via ring-opening of cyclopropylbenzaldehydes Achieves challenging distal selectivity; stable benzylic deuterium for further synthesis
Heavy Water Splitting [3] II-VI Semiconductor Nanosheets D₂O Controllable deuteration of halogenated compounds via C–X bond Mild reaction conditions; uses inexpensive, safe D₂O; precise control via number of C-X bonds

Experimental Workflow for Method Selection

For a practical starting point in planning your experiments, this workflow outlines the key decision process based on your target molecule and selectivity goal.

G Start Start: Plan Selective Ring Deuteration Q1 Primary Selectivity Goal? Start->Q1 Q2 Target: Benzylic Position? Q1->Q2 Monodeuteration Q3 Reaction Scale? Q1->Q3 Aromatic Ring Deuteration M2 Method: Photocatalytic Ring-Opening (CH₃OD, BPP Catalyst) Q2->M2 From cyclic precursors M3 Method: NHC Catalysis (MeOD) Q2->M3 From aldehydes M1 Method: Heterogeneous Iron Catalysis (D₂O, H₂, Fe Catalyst) Q3->M1 Large (kg) Scale M4 Method: Heavy Water Splitting (D₂O, Semiconductor Catalyst) Q3->M4 Small Scale, Halogenated Substrates

Key Technical Protocols

For the two most versatile methods, here are the core experimental setups:

1. Photocatalytic Monodeuteration via Ring-Opening [1]

  • Catalyst: Bisphosphonium (BPP) photocatalyst.
  • Deuterium Source: Anhydrous CH₃OD.
  • Co-catalyst: Thiol catalyst (e.g., TRIPS).
  • Conditions: Irradiation with high-intensity LED light under anhydrous conditions.
  • Typical Outcome: >95% D-incorporation for benzylic monodeuteration from arylcyclopropanes and other cyclic substrates.

2. Scalable Deuteration using Heterogeneous Iron Catalyst [2]

  • Catalyst: Nanostructured iron catalyst prepared by pyrolysis of Fe(NO₃)₃·9H₂O with cellulose.
  • Deuterium Source: D₂O.
  • Conditions: Reaction under hydrogen pressure at 120°C.
  • Typical Outcome: Nearly quantitative deuteration of (hetero)arenes with ortho/para selectivity.

References

overcoming kinetic isotope effects in deuterated phenol reactions

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Kinetic Isotope Effects (KIE)

Question: What is a Kinetic Isotope Effect (KIE) and why is it important in reactions involving deuterated phenols?

A Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. Formally, it is the ratio of rate constants for the reactions involving the light (kL) and heavy (kH) isotopically substituted reactants: KIE = kL/kH [1].

This phenomenon is primarily a quantum effect. Heavier isotopes, like deuterium (²H or D), form stronger bonds with lower vibrational frequencies and lower zero-point energy (ZPE) compared to protium (¹H). Consequently, more energy is required to break a C-D bond than a C-H bond to reach the transition state, leading to a slower reaction rate [1]. For researchers, observing a KIE provides critical evidence that cleavage of a specific C-H bond is at least partially involved in the rate-determining step of a reaction [2] [3].

KIEs are categorized based on whether the bond to the isotopically labeled atom is broken:

KIE Type Description Typical Magnitude Range Significance
Primary KIE The bond to the isotopically labeled atom is broken or formed [1]. 2-7 for ¹H vs. ²H [1] [2] Indicates that cleavage of a C-H/C-D bond is involved in the rate-determining step.
Secondary KIE No bond to the isotopically labeled atom is broken or formed. The isotope is at a position adjacent to the reaction center [1]. Up to 1.4 per ²H atom [1] Provides information on changes in hybridization and bonding at the reaction center in the transition state.

Experimental Protocols & Methodologies

Question: What are common methods for synthesizing deuterated phenols?

Deuterium can be incorporated into phenol molecules through various methods. Here are two key protocols:

1. Acid-Catalyzed H/D Exchange This method uses deuterated acids to protonate (deuterate) the phenol ring, facilitating exchange of hydrogen for deuterium.

  • Key Principle: The reaction proceeds via electrophilic aromatic substitution. The hydroxyl group activates the ortho and para positions, making them more susceptible to deuteration [4] [5].
  • Deuterating Agents: Trifluoroacetic acid-d (TFA-d) or deuterated sulfuric acid (D₂SO₄) in the presence of D₂O [4] [5].
  • Typical Outcome: Research indicates that under such conditions, the ortho and para positions are deuterated faster and more completely than the meta positions. The hydroxyl group hydrogen is also rapidly exchanged [4]. One study reported incorporation of 2.7 D at the two ortho and one para positions (out of 3.0 H), and 1.3 D at the two meta positions (out of 2.0 H) [4].
  • Verification: The formation and extent of deuteration can be unambiguously confirmed by ¹H NMR spectroscopy, which shows the disappearance of proton signals at the deuterated positions [5].

2. Polycondensation from Deuterated Monomers For producing highly deuterated phenolic resins, one effective method is the synthesis from pre-deuterated starting materials.

  • Procedure: A highly deuterated novolac-type phenolic resin can be prepared by the polycondensation of deuterated phenol with formaldehyde, using oxalic acid as a catalyst [6].
  • Degree of Deuteration: This method can achieve a deuteration level of over 98% (excluding the hydroxyl groups) [6].
  • Confirmation: The success of polycondensation and deuteration is confirmed by Gel Permeation Chromatography (GPC), IR spectroscopy, and ¹H NMR analysis [6].

Question: How do I measure a Kinetic Isotope Effect in my enzymatic reaction?

A common and powerful approach is the competitive intermolecular experiment.

  • Workflow: A mixture of protiated (¹H) and deuterated (²H) substrates is allowed to compete for the same enzyme active site in a single reaction solution [3]. The change in the ratio of substrates to products over time is measured.
  • Analysis Method: The products are typically analyzed by LC-MS or GC-MS due to the need for high sensitivity and the ability to distinguish between isotopologues [3]. High-resolution MS is preferred to readily distinguish M+1 ions from ¹³C and ²H [3].
  • Result: The KIE is expressed as D(V/K) = kH/kD, where V is the maximum velocity and K is the Michaelis constant. A value significantly greater than 1 indicates a normal isotope effect, meaning the C-H bond cleavage is at least partially rate-limiting [3].

The following diagram illustrates the workflow and key decision points for a competitive intermolecular KIE experiment:

kie_workflow Start Start KIE Experiment Prepare Prepare equimolar mixture of protiated and deuterated substrate Start->Prepare Incubate Incubate with enzyme Prepare->Incubate Sample Sample reaction at time intervals Incubate->Sample Quench Quench reaction Sample->Quench Analyze Analyze by LC-MS/GC-MS Quench->Analyze Calculate Calculate D(V/K) from product ratio change Analyze->Calculate Interpret Interpret KIE Result Calculate->Interpret Normal Normal KIE (D(V/K) > 1) C-H cleavage is partially rate-limiting Interpret->Normal Result > 1 Small Small/No KIE (D(V/K) ≈ 1) C-H cleavage is not rate-limiting Interpret->Small Result ≈ 1

Troubleshooting Common Experimental Issues

Question: I am not observing the expected level of deuteration in my phenol product. What could be wrong?

  • Check Reaction Conditions: The concentration of the acid catalyst and temperature are critical. Very strong super acids or highly concentrated conditions may be needed for complete ring deuteration, especially at the less-reactive meta positions [4] [5].
  • Verify Deuterium Source Purity: Ensure the deuterated solvents and acids (e.g., D₂O, TFA-d) are of high isotopic purity. Contamination with light water (H₂O) will dilute the deuterium source and lower incorporation.
  • Confirm Reaction Time: H/D exchange is an equilibrium process. Insufficient reaction time may lead to partial deuteration. Longer reaction times can drive the exchange towards fuller incorporation.

Question: My measured KIE value is lower than the intrinsic KIE I expected. What are potential causes?

  • Substrate Impurity: If your deuterated substrate is not isotopically pure, the measured KIE will be artificially lowered. The reaction will proceed faster with the contaminating protiated molecules. Always analyze deuterated substrates by ¹H NMR to confirm high atomic enrichment (>98% is recommended) [3].
  • Commitment to Catalysis (Enzymatic Reactions): In enzymatic systems, if the chemical step (C-H bond cleavage) is much faster than the release of the substrate from the enzyme (substrate dissociation), the observed KIE can be masked. This is known as a high "commitment to catalysis," which makes the observed KIE appear smaller than the true, intrinsic KIE [2] [3].
  • 13C Spillover in MS Analysis: When using mass spectrometry, the natural abundance of ¹³C can create an M+1 peak that overlaps with the deuterated (M+1) signal, leading to an underestimation of the KIE. Use high-resolution mass spectrometry to distinguish these signals or apply appropriate correction formulas [3].

Question: How can I overcome a large KIE to maintain a viable reaction rate in drug development?

A large KIE means your deuterated drug candidate may be metabolized too slowly, potentially altering its pharmacokinetics. Strategies to address this include:

  • Strategic Deuteration: Instead of deuteration at every site, target specific metabolic soft spots. If a specific C-H bond cleavage is known to be the primary rate-determining step in metabolism, deuteration at that position alone may be sufficient to achieve the desired metabolic stability without excessively slowing the reaction [3].
  • Consider Alternative Positions: If deuteration at a critical site leads to an unacceptably slow reaction, investigate whether introducing deuterium at a different, secondary position might provide a beneficial effect without completely halting the pathway.

References

purification techniques for high-purity deuterated phenols

Author: Smolecule Technical Support Team. Date: February 2026

Core Purification Technique: Phenol-Chloroform Extraction

The following protocol is a standard method for purifying nucleic acids using phenol. It illustrates the stringent handling and phase-separation techniques that are also fundamental to working with any high-purity phenol, including deuterated forms [1].

Detailed Protocol
Step Description Key Parameters & Troubleshooting
1. Sample Preparation Homogenize the biological sample (cells or tissue) and resuspend in a lysis buffer (e.g., TE buffer with SDS and Proteinase K) [1]. Incubate at 55°C for 1-2 hours for complete lysis [1].
2. Phenol-Chloroform Extraction Add one volume of phenol:chloroform:isoamyl alcohol (25:24:1) to the lysed sample. Mix thoroughly by vortexing or shaking for 20 seconds [1]. Troubleshooting: Inadequate mixing reduces yield; over-mixing can cause excessive emulsion. For emulsion issues, centrifuge for a longer duration or at a slightly higher speed [1].
3. Phase Separation Centrifuge at 16,000 × g for 5 minutes at room temperature to separate the aqueous (top) and organic (bottom) phases. Carefully transfer the upper aqueous phase to a new tube [1]. Critical: Avoid transferring any of the interphase or organic layer, as it contains denatured proteins and lipids. Use fine-tipped pipettes for maximum recovery [1].
4. Ethanol Precipitation To the aqueous phase, add Glycogen (1 μL), 7.5 M NH₄OAc (0.5x sample volume), and 100% ethanol (2.5x the total volume of sample + NH₄OAc). Mix and precipitate at -20°C overnight or at -80°C for 1 hour [1]. Glycogen acts as a carrier to visualize the pellet for small-quantity samples [1].
5. Pellet Washing & Resuspension Centrifuge at 16,000 × g for 30 minutes at 4°C to pellet the DNA. Carefully discard the supernatant. Wash the pellet with 70% ethanol, centrifuge again, and discard the supernatant. Air-dry the pellet and resuspend in TE buffer or nuclease-free water [1]. Troubleshooting: Do not over-dry the pellet, as this will make it difficult to resuspend. If the pellet does not dissolve well, pipette up and down 30-40 times and incubate at 37-55°C for a short period [1].

The workflow for this core protocol can be visualized as follows:

start Sample Preparation (Homogenize and Lyse) step1 Phenol-Chloroform Extraction (Vortex 20 sec) start->step1 step2 Phase Separation (Centrifuge 5 min at 16,000 × g) step1->step2 step3 Recover Aqueous Phase step2->step3 step4 Ethanol Precipitation (Incubate at -20°C overnight) step3->step4 step5 Pellet DNA (Centrifuge 30 min at 16,000 × g) step4->step5 step6 Wash Pellet (70% Ethanol) step5->step6 step7 Resuspend in Buffer step6->step7 end Pure DNA step7->end

Figure 1: Workflow for Phenol-Chloroform DNA Extraction and Purification.

Oligonucleotide Purification Selection Guide

While not specific to phenols, the logic for selecting a purification method based on application requirements is directly transferable. The table below, derived from oligonucleotide synthesis, can serve as a model for building your own guide for deuterated phenol applications [2].

Application Suggested Purification Option Rationale & Notes
Standard PCR Desalted Removes small molecule contaminants; sufficient for most standard applications [2].
PCR with Critical 5' Modifications Cartridge, HPLC, or PAGE Ensures the full-length product with the 5' sequence (e.g., restriction sites, promoters) is present [2].
Site-Directed Mutagenesis Cartridge, HPLC, or PAGE Full-length oligos yield the highest percentage of successfully mutagenized clones [2].
Antisense Studies HPLC Most frequently cited method in references for antisense applications [2].
Gel Shift Assays Cartridge, HPLC, or PAGE A homogeneous population of DNA fragments is required for accurate results [2].
Next-Generation Sequencing (NGS) HPLC or PAGE Requires base-level precision and removal of failure sequences and deletions [2].

Frequently Asked Questions

Q: What are the primary safety considerations when working with phenol? A: Phenol is a hazardous chemical that can cause severe burns. Always wear appropriate personal protective equipment (PPE) including gloves, a lab coat, and safety goggles. Perform all handling in a fume hood to avoid inhalation of vapors. Have a spill kit designed for phenols readily available [1].

Q: How can I assess the purity and concentration of my final product? A: Common methods include spectrophotometry (e.g., Nanodrop to measure absorbance ratios at 260/280 nm and 230/260 nm for nucleic acids) and analytical chromatography (e.g., HPLC, which is a gold standard for assessing the purity of organic molecules and separating them from impurities) [1] [2].

Q: Why is my yield low after phenol-chloroform extraction and precipitation? A: Common causes include: incomplete resuspension of the dried pellet; loss of the invisible nucleic acid pellet during washing; failure to precipitate by improperly mixing ethanol; or accidentally discarding the aqueous phase during extraction [1].

Methodology Note and Next Steps

The information above provides a strong technical foundation for a support center. To tailor it specifically for deuterated phenols, I suggest you:

  • Consult Specialized Databases: Search scientific journals and chemical supplier websites (e.g., Sigma-Aldrich) for technical data sheets and purification notes for the specific deuterated phenol compound you are using.
  • Refine with Expert Knowledge: Incorporate your team's specific expertise and past troubleshooting experiences with these compounds into the guides and FAQs.

References

minimizing deuterium loss during sample preparation and analysis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Question Answer & Key Parameters

| What are the primary causes of deuterium loss? | The main process is back-exchange, where deuterium labels revert to hydrogen. Key factors include: • Temperature: Higher temperatures exponentially increase back-exchange rates. • pH: Slow exchange occurs at pH 2.5; higher pH accelerates loss. • Sample Storage Time: Longer storage, especially above -60°C, leads to significant loss [1]. | | How can sample storage minimize deuterium loss? | For short-term queues (<24 hours), store quenched samples at -60°C or below. For long-term storage, keep samples at -80°C and strictly limit freeze-thaw cycles (≤3 cycles recommended) [1] [2]. | | What are the optimal quenching conditions? | Use a low-pH, ice-cold quench buffer. A common and effective formulation is 0.8% (v/v) formic acid (pH ~2.5) with 2M urea. Always pre-cool this buffer to 0-2°C [2]. | | How does automation help? | Automated systems control thawing and injection timing with high precision. One study demonstrated that automation can reduce overall variability in deuterium uptake measurements by more than 15% compared to manual methods [1]. |

Troubleshooting Guide: Minimizing Deuterium Loss

Here is a detailed look at critical steps and how to optimize them.

Phase Goal Recommended Protocol & Parameters

| 1. Sample Prep & Quenching | Halt exchange rapidly and completely. | • Quench Buffer: 0.8% formic acid, 2M urea, pH 2.5 [2]. • Temperature: Keep quench buffer and sample mixture at 0-2°C [2]. • Dilution: Use a 1:1 volume of quench buffer to labeling solution [1]. | | 2. Digestion & Separation | Quickly digest and separate peptides while cold. | • Enzyme: Use an immobilized pepsin reactor for rapid, efficient digestion (<30 seconds) [2]. • Temperature: Perform digestion and LC separation at low temperature (e.g., 0-4°C) [2]. | | 3. Mass Spectrometry Analysis | Analyze samples promptly and consistently. | • Throughput: Use a decoupled analysis approach with an autosampler. This allows frozen samples to be analyzed in a continuous queue, minimizing instrument idle time [1]. • Validation: Use a model protein (e.g., cytochrome c) to verify a back-exchange rate of <8% for your overall workflow [2]. |

Experimental Workflow for Robust HDX-MS

The following diagram maps the core HDX-MS protocol, highlighting critical control points (CCP) essential for minimizing deuterium loss.

HDX_Workflow HDX-MS Experimental Workflow cluster_quench Quenching Details Start Start: Protein in H₂O Buffer Label Deuterium Labeling Start->Label Quench Quenching & Denaturation (CCP: Low pH & Temperature) Label->Quench Digest Enzymatic Digestion (CCP: Low Temperature) Quench->Digest Q1 1:1 Addition of Ice-cold Quench Buffer Quench->Q1 LC Liquid Chromatography (CCP: Low Temperature) Digest->LC MS Mass Spectrometry Analysis LC->MS Data Data Processing MS->Data End End: Deuterium Uptake Map Data->End Q2 Final pH ~2.5 (0.8% Formic Acid) Q1->Q2 Q3 Snap Freeze in Liquid N₂ Q2->Q3 Q4 Store at -80°C (CCP: Limit Storage Time) Q3->Q4

Key Technical Takeaways

  • Temperature and pH are Your Primary Levers: The most effective way to minimize deuterium loss is by strictly controlling these two factors immediately after the labeling reaction. The quenching step is the most critical point in the entire workflow.
  • Validate Your Entire Pipeline: Do not assume your setup is optimal. Use a standard protein like cytochrome c to measure your actual back-exchange rate and use it as a benchmark for any subsequent protocol adjustments [2].
  • Consider Automation for Precision: If your experiments suffer from high variability or low throughput, an automated platform can significantly improve reproducibility by standardizing the most variable manual steps, particularly the thawing and injection of frozen samples [1].

References

Phen-2,4,6-d3-ol vs non-deuterated phenol in kinetic studies

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Property Comparison

The table below summarizes the key physical and chemical properties of Phenol-2,4,6-d3 versus non-deuterated phenol.

Property Non-deuterated Phenol [1] Phenol-2,4,6-d3 [2] [3]
CAS Number 108-95-2 [4] 7329-50-2 [2]
Molecular Formula C₆H₆O [1] C₆H₆O [2]
Molecular Weight 94.11 g/mol [1] 94.11 g/mol [2]
Melting Point 40.5 °C [1] 40-42 °C (lit.) [2] [3]
Boiling Point 181.7 °C [1] 182 °C (lit.) [2] [3]
Density ~1.07 g/cm³ (solid) [1] 1.105 g/mL at 25 °C [2] [3]
Isotopic Purity N/A ≥98 atom % D [3]
Primary Advantage in Kinetics Standard reaction baseline Tracks reaction pathways, reveals mechanisms via kinetic isotope effects (KIE)

Rationale for Use in Kinetic Studies

Deuterated compounds like Phenol-2,4,6-d3 are invaluable tools in kinetic and mechanistic studies, primarily due to the Kinetic Isotope Effect (KIE). Replacing hydrogen with deuterium (a heavier isotope) in a molecule strengthens the chemical bond because deuterium has a lower zero-point energy than hydrogen. Breaking a C-D bond requires more energy than breaking a C-H bond, which leads to a slower reaction rate when the bond breakage is the rate-determining step.

This difference in reaction rate allows researchers to:

  • Probe Reaction Mechanisms: By comparing the reaction rates of deuterated and non-deuterated phenols, scientists can determine whether a C-H bond cleavage is involved in the rate-determining step of a reaction. A significant KIE (rate difference) suggests it is.
  • Track Metabolic Pathways: In drug development, deuterated compounds are used as internal standards in mass spectrometry to accurately track and quantify the parent drug and its metabolites in biological systems with high precision [3].
  • Elucidate Complex Pathways: In multi-step reactions, strategically placed deuterium atoms can help trace the origin of atoms in the final product and reveal hidden steps in the reaction mechanism.

Example Experimental Protocol

While not a direct head-to-head kinetic comparison, a study on phenol-formaldehyde resin synthesis provides a relevant example of how reaction kinetics are analyzed and how catalyst types influence the consumption rates of phenol and formaldehyde [5]. You can adapt this general approach to compare Phenol-2,4,6-d3 with its non-deuterated counterpart.

Title: Kinetic Analysis of Phenol-2,4,6-d3 vs. Phenol in Electrophilic Aromatic Substitution. Objective: To determine the kinetic isotope effect (KIE) by measuring and comparing the reaction rates of deuterated and non-deuterated phenol in a model reaction.

1. Materials and Setup

  • Chemicals: Phenol-2,4,6-d3 (≥98 atom % D) [3] and non-deuterated phenol (standard reagent grade) [1].
  • Reaction Choice: A well-defined electrophilic aromatic substitution, such as nitration or bromination, is suitable.
  • Instrumentation: Use an in-situ spectroscopic method (like FT-IR or NMR) to monitor the real-time disappearance of reactants or appearance of products. Alternatively, use quenching methods followed by GC-MS or HPLC analysis for quantification [5].

2. Experimental Workflow The general procedure for conducting a parallel kinetic study can be visualized as follows:

Start Start: Prepare Reaction Solutions Step1 1. Initiate Reaction in Controlled Environment (Constant Temperature) Start->Step1 Step2 2. Monitor Reaction Kinetics Withdraw aliquots at time points OR use in-situ spectroscopy Step1->Step2 Step3 3. Analyze Samples Quantify reactant/product concentrations (e.g., via GC-MS, HPLC) Step2->Step3 Step4 4. Process Data Fit concentration-time data to kinetic model Step3->Step4 Step5 5. Calculate KIE k_H / k_D = (Rate constant for non-deuterated) / (Rate constant for deuterated) Step4->Step5

3. Data Analysis and KIE Calculation After obtaining concentration-time data for both compounds, fit the data to an appropriate kinetic model (e.g., pseudo-first-order) to determine the observed rate constant ((k_{obs})) for each. The KIE is then calculated as: KIE = (k_H) / (k_D) Where (k_H) is the rate constant for non-deuterated phenol and (k_D) is the rate constant for Phenol-2,4,6-d3. A KIE value significantly greater than 1 indicates a primary kinetic isotope effect, confirming that C-H/D bond cleavage is central to the reaction's rate-determining step.

Conclusion

  • Use non-deuterated phenol to establish baseline reaction kinetics, yields, and conditions.
  • Use Phenol-2,4,6-d3 as a precise investigative tool to uncover detailed reaction mechanisms, track pathways via its distinct mass spectral signature, and quantify kinetic isotope effects.

References

evaluating deuterium isotope effects on phenol metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Deuterium Isotope Effects on Phenol-Forming Pathways

The table below summarizes core experimental findings on how deuterium substitution influences the metabolism of aromatic compounds, providing evidence for alternative metabolic pathways.

Aromatic Substrate Key Metabolic Observation Deuterium Isotope Effect (kH/kD) Experimental System Biological Interpretation
Nitrobenzene [1] Significant effect only on meta-phenol formation 1.3 - 1.75 [1] In vivo (rats) & in vitro Suggests a direct, non-arene oxide pathway for meta-hydroxylation [1]
Methyl Phenyl Sulfide [1] Significant effect only on meta-phenol formation 1.3 - 1.75 [1] In vivo (rats) Supports existence of multiple pathways for phenol formation [1]
Methyl Phenyl Sulfone [1] Significant effect only on meta-phenol formation 1.3 - 1.75 [1] In vivo (rats) Suggests a direct, non-arene oxide pathway for meta-hydroxylation [1]
Bromobenzene, Anisole, Naphthalene, etc. [1] No significant isotope effect observed for phenol formation Not Significant [1] In vivo (rats) Suggests the arene oxide pathway is the predominant route for these substrates [1]

Experimental Protocols for Key Studies

1. In Vivo Metabolism Study with Deuterated Aromatics This protocol is used to discover pathway-specific isotope effects [1].

  • Step 1: Substrate Preparation: Prepare a 1:1 mixture of the normal (protiated) aromatic compound and its perdeuterated (all hydrogens on the aryl ring replaced with deuterium) analogue.
  • Step 2: Administration & Incubation: Administer the mixture to a living rat model (in vivo) or introduce it to a hepatic microsomal preparation (in vitro).
  • Step 3: Metabolite Analysis: Isolate the resulting phenolic metabolites (e.g., ortho-, meta-, and para-isomers).
  • Step 4: Isotope Ratio Measurement: Analyze the isotopic content (H vs. D) within each isolated metabolite. A statistically significant deviation from the 1:1 ratio in a specific metabolite indicates a kinetic isotope effect for its formation pathway.

2. Synthesis of Deuterated Polyphenolic Standards This protocol is used to create internal standards for accurate mass spectrometry quantification [2].

  • Principle: Mild acid-catalyzed electrophilic aromatic substitution (EAS).
  • Procedure:
    • Dissolve the target polyphenolic compound (aglycone or conjugated) in a suitable reaction medium.
    • Treat the compound with a mixture of deuterium chloride (DCl) in deuterium oxide (D₂O).
    • Optional Microwave Assistance: For volatile phenols like guaiacol, the reaction can be performed in a sealed vessel under microwave irradiation to accelerate deuterium incorporation directly onto the aromatic ring [3].
  • Outcome: Generation of deuterium-labeled analogues that serve as internal standards for Stable Isotope Dilution Analysis (SIDA).

Metabolic Pathways for Phenol Formation

The diagram below illustrates the two competing pathways for the formation of phenols in hepatic systems, as revealed by deuterium labeling studies.

A Aromatic Compound (C₆H₆) B Hepatic Monooxygenase A->B C Arene Oxide Intermediate B->C Pathway 1 F Direct Oxidation B->F Pathway 2 D NIH Shift C->D E ortho-/para-Phenols D->E No significant isotope effect [1] G meta-Phenol F->G High isotope effect (kH/kD = 1.3-1.75) [1]

The competing pathways for phenol formation in hepatic systems are [1]:

  • Pathway 1 (Arene Oxide): Leads primarily to ortho- and para- substituted phenols. This route proceeds via an epoxide intermediate that rearranges (NIH Shift), and shows no significant deuterium isotope effect.
  • Pathway 2 (Direct Oxidation): Leads to meta- substituted phenols. This route involves a direct, rate-limiting C-H bond cleavage, and exhibits a significant primary deuterium isotope effect (kH/kD = 1.3-1.75).

Key Insights for Research and Development

  • Probing Metabolic Mechanisms: Deuterium isotope effects serve as a powerful tool for mapping complex metabolic pathways, helping to distinguish between simultaneous reaction mechanisms in biological systems [1].
  • Improving Quantitative Bioanalysis: The synthesis of deuterated phenols via acid-catalyzed exchange provides a cost-effective method to obtain stable isotope-labeled standards. These are crucial for achieving high accuracy in LC-MS-based metabolomic studies by correcting for variable matrix effects during ionization [2] [3].
  • Relevance to Drug Development: Understanding these pathways is critical. The arene oxide pathway is often linked to the formation of reactive, potentially toxic metabolites. Confirming an alternative, direct meta-hydroxylation route could inform the design of safer drugs with improved metabolic profiles [1].

References

Phen-2,4,6-d3-ol performance vs other deuterated internal standards

Author: Smolecule Technical Support Team. Date: February 2026

The Role of Deuterated Internal Standards

In quantitative mass spectrometry, an internal standard is a known amount of a substance, similar to the analyte, added to samples to correct for variability during sample preparation and instrument analysis [1].

Deuterated analogs are often ideal for this because they have nearly identical chemical properties to the analyte but can be distinguished by the mass spectrometer due to their higher molecular weight [1]. The core principle is that any factor affecting the analyte's signal (like ion suppression or injection volume errors) will affect the internal standard's signal in the same way. By taking the ratio of the analyte signal to the internal standard signal, this variability is canceled out [1].

Application Examples in Research

The following table summarizes how deuterated internal standards have been applied in recent scientific studies, demonstrating the principle but not specifically for Phen-2,4,6-d3-ol.

Application Context Deuterated Standard Used Analyte Being Measured Key Performance Rationale Source
Heroin Vaccine Development N-[²H₃]methyl-6-AmHap (a complex opiate hapten) Hapten 6-AmHap (for conjugate stability) ≥99.5% deuterium incorporation; corrects for LC-MS/MS variability in stability studies. [2]
Lipidomics in C. elegans 1-AG-d5 (1-arachidonoylglycerol-d5) Endocannabinoid 2-AG Synthesized for isotopic dilution; provides reliable quantification despite sample matrix effects. [3]
Environmental Analysis Deuterated polymeric standard (similar structure) Tire tread particles (via pyrolysis products) Corrects for variable analyte recovery from sample matrix and instrument variability. [4]
Therapeutic Drug Monitoring Deuterated analogs of immunosuppressive drugs Cyclosporine A, Tacrolimus, etc. Enhances accuracy and specificity of drug quantification in complex biological matrices. [5]

How to Approach a Performance Comparison

Since a direct comparison for this compound is not available, you would need to establish its performance experimentally. The workflows from the search results can serve as a template for your own evaluation.

The synthesis and use of a deuterated hapten for a heroin vaccine involved a clear sequence, which can be visualized as a general workflow for applying a deuterated standard in drug development [2]:

Start Start: Hydrocodone (Analyte Analog) A N-Demethylation Start->A B Alkylation with Iodo[²H₃]methane A->B C Deuterated Product (≥99.5% Incorporation) B->C D Synthetic steps to attach linker C->D E Form Stable Disulfide for Storage D->E F Reduce to Thiol- Functionalized Hapten E->F G Use as Internal Standard in LC-MS/MS F->G

To create your own comparison guide, you would typically need to design experiments that evaluate the following key parameters side-by-side:

  • Chromatographic Performance: Compare the retention time and peak shape of this compound and other candidates against the target analyte.
  • Ionization Efficiency: Assess the signal response and check for any differential ion suppression effects in a real sample matrix.
  • Accuracy and Precision: Spike known amounts of the analyte into samples with the internal standards and calculate the recovery and variability.
  • Deuterium Incorporation and Stability: Confirm the isotopic purity and ensure the deuterium atoms are not susceptible to exchange under your analytical conditions [2].

References

comparison of base-mediated vs acid-catalyzed deuteration methods

Author: Smolecule Technical Support Team. Date: February 2026

Method Comparison at a Glance

The following table provides a direct comparison of these two deuteration strategies based on recent research.

Feature Acid-Catalyzed Deuteration Base-Mediated Deuteration
Catalytic System Superacid generated from [Ph3C]+[B(C6F5)4]- in D2O [1] Potassium tert-butoxide (KOtBu) in DMSO-d6 [2]
Typical Mechanism Electrophilic activation; enolization [1] Deprotonation; carbanion formation [2]
Common Substrates Ketones, complex bioactive molecules (e.g., Pentoxifylline) [1] Pyridines, heteroaromatics (via phosphonium/ammonium salts) [2]
Deuteration Efficiency High (up to 99%) [1] Varies; can lack positional selectivity [2]
Key Advantage Excellent functional group tolerance; broad substrate scope [1] Can utilize temporary directing groups to enhance selectivity [2]
Primary Limitation Sensitive to oxygen [1] Selectivity can be substrate-dependent [2]

Detailed Experimental Protocols

Here are the specific methodologies as described in the research articles.

Superacid-Catalyzed α-Deuteration of Ketones [1]

This protocol is designed for deuteration at the alpha-position of carbonyl groups in ketones.

  • Reaction Setup: Conducted under an inert argon atmosphere to prevent catalyst deactivation.
  • Catalyst System: 5 mol% of [Ph3C]+[B(C6F5)4]- as a pre-catalyst. This compound generates a superacidic species [D]+[B(C6F5)4]- in situ upon contact with D2O.
  • Deuterium Source: 55 equivalents of D2O (0.2 mL per 0.1 mmol substrate).
  • Solvent: 1,2-Dichloroethane (DCE) is used for its high boiling point, which helps drive the reaction.
  • Reaction Conditions: The mixture is stirred at 100°C for 10 hours.
  • Workflow: The process from setup to analysis is outlined below.

G Start Start Reaction Setup Atmosphere Set up under Argon Start->Atmosphere AddCat Add 5 mol% [Ph₃C]⁺[B(C₆F₅)₄]⁻ Atmosphere->AddCat AddSub Add Ketone Substrate AddCat->AddSub AddSolv Add DCE Solvent AddSub->AddSolv AddD2O Add 55 eq. D₂O AddSolv->AddD2O Conditions Heat at 100°C for 10 hours AddD2O->Conditions Workup Reaction Work-up Conditions->Workup Analysis Analyze Product (NMR, MS) Workup->Analysis

Base-Mediated Deuteration of Pyridyl Salts [2]

This method is used for the remote deuteration of pyridine rings, often enhanced with temporary directing groups.

  • Catalyst/Base: Potassium tert-butoxide (KOtBu).
  • Deuterium Source & Solvent: DMSO-d6 serves a dual role.
  • Substrate Preparation: The pyridine core is often first functionalized with a temporary electron-withdrawing group, such as a phosphonium or ammonium salt. This group increases the acidity of specific C-H bonds and can block one position to improve selectivity [2].
  • Reaction Conditions: The reaction is typically stirred at room temperature or elevated temperatures for several hours.
  • Workflow: The key steps for the base-mediated method are shown below.

G Start Start with Pyridine Modify Install Temporary Directing Group (R⁺) Start->Modify Base Add KOtBu in DMSO-d₆ Modify->Base Conditions Stir at rt or heat Base->Conditions Deuterate Deuteration via Deprotonation/Carbanion Conditions->Deuterate Remove Remove Directing Group Deuterate->Remove Analysis Analyze Deuterated Pyridine Remove->Analysis


Application Examples from Research

  • Acid-Catalyzed Method: This approach has been successfully applied to a wide range of substrates. For instance, it achieved 96% deuterium incorporation in the drug Pentoxifylline and over 95% incorporation in molecules like tonalide and nootkatone. It also works well with simple acetophenone derivatives bearing electron-donating, halogen, or electron-withdrawing groups, with deuteration yields of 76%–99% [1].
  • Base-Mediated Method: This strategy is particularly useful for modifying heteroaromatic systems like pyridines. The use of a temporary phosphonium salt group allows chemists to override the inherent electronic preferences of the ring and achieve deuteration at otherwise less reactive positions [2].

How to Choose the Right Method

Your choice between acid and base-mediated deuteration should be guided by your substrate and goals.

  • Choose Acid-Catalyzed Deuteration if: Your target is a ketone or a complex molecule with an alpha-carbonyl position. This method is robust, has high efficiency, and excellent functional group tolerance, making it a versatile choice for late-stage deuteration of pharmaceuticals [1].
  • Choose Base-Mediated Deuteration if: You need to deuterate (hetero)arenes like pyridines. Its utility can be significantly enhanced by designing substrates with temporary directing groups to improve site-selectivity [2].

References

validating analytical methods using deuterated phenol standards

Author: Smolecule Technical Support Team. Date: February 2026

The Role of Deuterated Standards in Alkylphenol Analysis

Alkylphenols like nonylphenol (NP) and octylphenol (OP) are widespread environmental contaminants with serious ecological impacts, leading to their strict regulation [1]. Accurate analysis is challenging because technical-grade NP is a complex mixture of isomers. Using non-labeled n-isomers as internal standards often gives erroneous results due to their different adsorption and elution properties compared to the target branched isomers [1].

Deuterated or ¹³C-labeled internal standards are the solution. These standards have almost identical physical and chemical properties to the target analytes but can be distinguished by mass spectrometry. This corrects for analyte loss during sample preparation and variations in instrument response, ensuring precise and accurate quantification [1].

Key advantages of using these isotopically labeled standards include:

  • Isomer-Specific Accuracy: They account for the complex isomeric composition of technical-grade alkylphenols, which simpler standards cannot [1].
  • Regulatory Compliance: Specific labeled compounds are listed in international standard methods like ISO 18857-2 for water analysis [1].
  • Rugged Methodologies: Their use has been proven to yield precise and accurate data in interlaboratory proficiency tests [1].

Available Deuterated and Labeled Standards

The table below summarizes the specific isotopically labeled internal standards synthesized for the analysis of alkylphenols and their ethoxylates, as listed in the technical document [1].

Compound Type Specific Isomer / Compound Isotope Primary Application
Nonylphenol (NP) 4-(3,6-dimethyl-3-heptyl)phenol (363-NP) ¹³C₆-ring-labeled GC-MS
Nonylphenol monoethoxylate (NP1EO) 4-(3,6-dimethyl-3-heptyl)phenol-monoethoxylate (363-NP1EO) ¹³C₆-ring-labeled GC-MS
Nonylphenol diethoxylate (NP2EO) 4-(3,6-dimethyl-3-heptyl)phenol-diethoxylate (363-NP2EO) ¹³C₆-ring-labeled GC-MS
Octylphenol (OP) 4-(1,1,3,3-tetramethylbutyl)phenol (4-tert-octylphenol) ¹³C₆-ring-labeled GC-MS
Octylphenol ethoxylates Mono- and diethoxylates of 4-tert-octylphenol ¹³C₆-ring-labeled GC-MS
Various Twice-deuterated versions of the above compounds Deuterated (²H) LC-MS/MS

Experimental Protocol for Analysis by GC-MS

The following workflow and detailed steps are based on the ISO 18857-2 method for determining alkylphenols in surface water, which utilizes the standards listed above [1].

Step1 1. Sample Collection & Preservation Step2 2. Add Internal Standards (Deuterated 363-NP, OP, etc.) Step1->Step2 Water Sample Step3 3. Solid Phase Extraction (SPE) Step2->Step3 Step4 4. Derivatization (with MSTFA) Step3->Step4 Extracted Analytes Step5 5. GC-MS Analysis & Quantification Step4->Step5 Derivatized Sample

  • Sample Preparation: Collect water samples (e.g., surface water) using appropriate containers and preservatives [1].
  • Internal Standard Addition: Add a known amount of the isotopically labeled internal standards (e.g., ¹³C₆-363-NP, ¹³C₆-OP) to the sample immediately at the start of preparation. This corrects for all subsequent losses [1].
  • Solid Phase Extraction (SPE): Pass the water sample through a conditioned SPE cartridge to concentrate the target analytes. The specific sorbent and elution solvent are defined in the ISO method [1].
  • Derivatization: Evaporate the eluent to dryness and derivative the sample using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This step improves the volatility and chromatographic behavior of the alkylphenols for GC-MS analysis [1].
  • GC-MS Analysis & Quantification:
    • Injection: Inject the derivatized sample into the GC-MS system.
    • Separation: Separate the compounds on a GC column.
    • Detection: Use Mass Spectrometry (MS) for detection. Quantify the target analytes by comparing the ratio of the analyte's peak area to the internal standard's peak area. The mass difference of 6 amu for ¹³C-labeled standards is ideal for this purpose [1].

Key Considerations for Method Validation

When validating an analytical method using these standards, consider the following principles illustrated in the diagram below:

A Technical Nonylphenol (NP) Complex Isomer Mixture B Inadequate Internal Standard n-isomer NP A->B C Ideal Internal Standard Deuterated 363-NP Isomer A->C D Incorrect Result Differing physico-chemical properties B->D Leads to E Accurate Result Mimics target analyte behavior C->E Leads to

  • Isomer Fidelity is Critical: The validation must demonstrate that the chosen internal standard (e.g., 363-NP isomer) accurately tracks the behavior of the entire isomeric mixture of the target analyte (e.g., technical NP) throughout the entire analytical process [1].
  • Platform Selection: While ¹³C-labeled compounds with a 6 amu mass difference are ideal for GC-MS, twice-deuterated compounds are more suitable for LC-MS/MS applications due to their different fragmentation patterns [1].
  • Demonstrating Accuracy: A key part of validation is showing superior accuracy and precision compared to methods that use non-isotopically labeled or structurally mismatched internal standards [1].

References

evaluating deuterium isotope effects in phenolic antioxidant activity

Author: Smolecule Technical Support Team. Date: February 2026

Theoretical Basis & Quantitative Data

Deuterium incorporation primarily affects reaction rates through the Kinetic Isotope Effect (KIE), which arises from the difference in zero-point energy between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds [1]. This can directly influence the antioxidant activity of phenolic compounds.

The table below summarizes the core concepts and expected quantitative impacts:

Concept Description Impact on Phenolic Antioxidants
Kinetic Isotope Effect (KIE) The ratio of rate constants for light (kH) vs. heavy (kD) isotopologues (KIE = kH/kD) [1]. A normal KIE (>1) is expected if H-atom transfer is rate-limiting [1].
Primary KIE Observed when a bond to the isotopically labeled atom is broken or formed [1]. Directly measured when breaking the O-D bond in deuterated phenolics; values are typically 2-7 [1].
Deuterium in Biological Systems Slight enrichment may act as an antioxidant in cells, while depletion can induce oxidative stress [2] [3]. Provides context for studying deuterated phenolics in cellular models.

A key mechanism for phenolic antioxidants is H-atom transfer, where the hydrogen (from the OH group) is donated to a free radical. The stronger C-D bond can slow down this reaction, leading to a measurable KIE [1] [4].

Experimental Protocols for KIE Evaluation

Here are detailed methodologies for assessing the deuterium isotope effect, which can be adapted for studying phenolic antioxidants.

Electrochemical Detection of KIE

This protocol, adapted from a study on bacterial electron transport, can be modified to probe the role of H-atom transfer in antioxidant reactions [5].

  • Principle: Measures the kinetic isotope effect on electron transfer rates, which can be analogous to the initial steps of antioxidant action.
  • Workflow: The following diagram outlines the core experimental steps:

A 1. Cultivate and prepare anaerobic cell suspension B 2. Form a stable biofilm on electrode A->B C 3. Establish baseline electron transfer rate B->C D 4. Titrate with D₂O C->D E 5. Monitor current drop and calculate KIE D->E

  • Key Steps:
    • System Setup: A three-electrode electrochemical reactor (e.g., with an ITO working electrode) is maintained under anaerobic conditions and a constant applied potential [5].
    • Baseline Measurement: A stable baseline for electron transfer (current production) is established using the system in normal water (H₂O) [5].
    • D₂O Titration: Anoxic D₂O is added incrementally to the system. The concentration is carefully increased (e.g., from 0.5% to 4.4% v/v) to avoid damaging the biofilm or sample [5].
    • Control Experiment: The same volume of H₂O is added in a separate experiment to confirm that the observed effect is due to the isotope and not the dilution [5].
    • KIE Calculation: The KIE is calculated as the ratio of the current production in H₂O to that in the presence of D₂O after the signal stabilizes [5].
  • Critical Validation: Confirm that the electron transfer process is the rate-limiting step. This can be done by adding a diffusive electron mediator (e.g., flavin). If the current increases significantly and becomes insensitive to D₂O addition, the limitation is validated [5].
Evaluating Antioxidant Activity with Deuterated Phenolics

This is a generalized protocol for a direct comparison of deuterated vs. non-deuterated phenolic compounds.

  • Principle: Directly compare the antioxidant potency of a phenolic compound with its deuterated analog (where the labile OH hydrogen is replaced with deuterium) using standard antioxidant assays.
  • Workflow: The logical relationship of the experimental design is shown below:

A Synthesize deuterated phenolic compound (e.g., at O-D group) B Apply standard antioxidant assays (e.g., Amperometry, FRAP, ORAC) A->B C Measure and compare rates or EC₅₀ values B->C D Calculate Kinetic Isotope Effect (KIE = k_H / k_D) C->D

  • Key Steps:
    • Sample Preparation: Synthesize the deuterated version of the phenolic compound of interest. The deuteration should be targeted at the hydroxyl (O-H) group, which is critical for H-atom donation [6] [4].
    • Antioxidant Activity Assay: The total antioxidant activity of fresh juices or purified compounds can be determined amperometrically [7]. Other standard methods like ORAC (Oxygen Radical Absorbance Capacity) or FRAP (Ferric Reducing Antioxidant Power) can also be used. The assay should be performed under controlled conditions (pH, temperature) for both the regular and deuterated compound.
    • Data Analysis: For kinetic-based assays (e.g., inhibition of a radical species over time), the rate constants (k_H and k_D) for the two compounds are determined. The KIE is then calculated directly as k_H / k_D [1]. For dose-response assays, the half-maximal effective concentration (EC₅₀) can be compared.

Key Research Gaps and Future Directions

Based on the available information, here are areas where direct comparative data is lacking and where future research could be focused:

  • Direct Comparative Data: The search results confirm that deuterium isotope effects are a powerful tool and that phenolic compounds are strong antioxidants, but they do not provide a published head-to-head comparison guide for different deuterated phenolics.
  • Mechanistic Studies: Beyond simple activity assays, research could explore how deuteration affects specific signaling pathways regulated by phenolics, such as the Nrf2/ARE axis, which controls the expression of endogenous antioxidant enzymes [8] [4].
  • Pro-Oxidant Switch: Some polyphenols can act as pro-oxidants under specific conditions (e.g., high concentrations, presence of metal ions) [8] [4]. It would be insightful to investigate if deuteration alters the concentration or conditions at which this antioxidant/pro-oxidant switch occurs.

References

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GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic

Corrosive;Acute Toxic;Health Hazard

Dates

Last modified: 08-15-2023

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